molecular formula C12H9NO3 B6606528 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 2229311-14-0

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

Número de catálogo: B6606528
Número CAS: 2229311-14-0
Peso molecular: 215.20 g/mol
Clave InChI: MNNBKQPQVFCUTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery. The structure of this compound, which incorporates both a carboxylic acid and a ketone group on the cyclobutane ring, along with an electron-withdrawing nitrile group on the phenyl ring, makes it a versatile scaffold for the synthesis of more complex molecules . While the specific biological profile of this exact compound is not extensively documented in the public domain, its core structure is representative of scaffolds used in developing therapeutic agents. For instance, similar 1-(substituted-phenyl)cyclobutane carboxylic acid derivatives have been identified as key components in therapeutically active compounds . Furthermore, the 3-oxocyclobutane moiety is a known feature in various synthetic intermediates . Researchers may find this compound particularly useful as a precursor for the exploration of new chemical entities, especially in areas where the modulation of protein-protein interactions or the development of enzyme inhibitors is critical. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c13-7-8-1-3-9(4-2-8)12(11(15)16)5-10(14)6-12/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBKQPQVFCUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid: A Conformationally Restricted Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229311-14-0) is a highly specialized bifunctional building block that addresses these exact needs. It merges two critical structural motifs: the 4-cyanophenyl group , a privileged pharmacophore in nuclear receptor antagonists, and the 3-oxocyclobutane-1-carboxylic acid core , a versatile 3D bioisostere for phenyl rings and saturated heterocycles.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its use as a bioisostere, and a self-validating synthetic methodology for its preparation and application in targeted therapeutics.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior in downstream synthetic expansions (e.g., spirocyclization) and biological assays. The quantitative data is summarized below [1].

PropertyValue / Description
Chemical Name 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid
CAS Number 2229311-14-0
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.20 g/mol
SMILES O=C1CC(C2=CC=C(C#N)C=C2)(C(=O)O)C1
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 3 (Ketone, Carboxylic acid, Nitrile)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 60.8 Ų

Mechanistic Rationale: The Bioisosteric Power of 3-Oxocyclobutanes

The pharmaceutical industry faces persistent challenges with the metabolic instability and high lipophilicity of flat, sp²-hybridized aromatic rings. The 3-oxocyclobutane core serves as an advanced, sp³-rich bioisostere.

By utilizing the 3-oxocyclobutane framework, medicinal chemists can force substituents into precise spatial vectors defined by the ring's "puckered" conformation. Furthermore, the ketone moiety at the 3-position acts as a synthetic handle. As detailed in recent literature on [2], the 3-oxocyclobutane core can undergo Corey-Chaikovsky epoxidation or Wittig olefination to generate spiro[1]heptanes and spiro[2]hexanes. These spirocycles act as rigid, 3D bioisosteres for piperidines, piperazines, and morpholines, dramatically improving the metabolic half-life of the resulting drug candidates by eliminating metabolically labile C-H bonds adjacent to heteroatoms.

Synthetic Methodologies & Workflows

The synthesis of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid requires the precise installation of a quaternary carbon center. The following protocol details a robust, self-validating workflow utilizing Palladium-catalyzed α-arylation.

Step-by-Step Protocol

Step 1: Ketalization and Esterification (Protection)

  • Procedure: Dissolve 3-oxocyclobutane-1-carboxylic acid in methanol. Add ethylene glycol, trimethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux for 12 hours.

  • Causality: The ketone must be protected as a ketal to prevent competitive enolization and undesired aldol condensations during the strongly basic conditions of the subsequent cross-coupling step. Esterification of the carboxylic acid prevents catalyst poisoning and thermal decarboxylation.

  • Self-Validation: Monitor via TLC (KMnO₄ stain). The reaction is complete when the starting material spot is fully consumed. ¹H NMR of the isolated intermediate must show a symmetrical ethylene ketal multiplet at ~3.9 ppm, confirming complete protection.

Step 2: Palladium-Catalyzed α-Arylation

  • Procedure: In a rigorously degassed Schlenk flask, combine the protected cyclobutane intermediate, 4-bromobenzonitrile (1.1 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 eq) in anhydrous toluene. Heat to 100 °C for 18 hours.

  • Causality: XPhos is specifically selected as the ligand because its extreme steric bulk accelerates reductive elimination—the rate-limiting step when forging highly sterically hindered quaternary carbon centers at the 1-position of the cyclobutane ring.

  • Self-Validation: LC-MS analysis of a reaction aliquot should yield the exact mass of the arylated product. The absence of debrominated starting material confirms efficient oxidative addition and successful cross-coupling.

Step 3: Global Deprotection

  • Procedure: Dissolve the crude arylated intermediate in THF. Add 3M aqueous HCl and heat to 60 °C for 4 hours. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Causality: The acidic aqueous conditions simultaneously cleave the ketal (regenerating the highly reactive 3-oxo group) and hydrolyze the methyl ester (regenerating the carboxylic acid).

  • Self-Validation: The final product precipitates upon cooling. Structural integrity is validated by the disappearance of the ketal peaks in ¹H NMR and the reappearance of the distinct ketone carbonyl resonance (~205 ppm) in ¹³C NMR.

Synthesis SM 3-oxocyclobutane-1-carboxylic acid (Starting Material) Protect Ketalization & Esterification (Protect reactive centers) SM->Protect Ethylene glycol, MeOH/H+ Arylation Pd-Catalyzed α-Arylation (with 4-bromobenzonitrile) Protect->Arylation Pd(OAc)2, XPhos, Cs2CO3 Deprotect Acidic Hydrolysis (Global Deprotection) Arylation->Deprotect HCl (aq), THF Product 1-(4-cyanophenyl)-3-oxocyclobutane -1-carboxylic acid Deprotect->Product Isolation & Crystallization

Synthetic workflow for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid.

Application in Targeted Therapeutics: Androgen Receptor Antagonism

The 4-cyanophenyl moiety is a heavily validated pharmacophore for binding to the ligand-binding domain (LBD) of the Androgen Receptor (AR). It is the core anchor in FDA-approved antiandrogens such as apalutamide and enzalutamide, which are used to treat castration-resistant prostate cancer (CRPC).

By tethering the cyanophenyl group to a rigid cyclobutane ring, the conformational entropy of the molecule is severely restricted. This pre-organization locks the pharmacophore into an optimal geometry for entering the AR binding pocket. Once bound, the bulky cyclobutane/spirocyclic derivatives induce a steric clash that prevents the AR from undergoing the conformational folding required to dissociate from Heat Shock Protein 90 (HSP90). Consequently, nuclear translocation and subsequent DNA transcription are halted.

AR_Pathway Androgen Androgen (e.g., DHT) AR_Cytosol Cytosolic AR Complex (HSP90 bound) Androgen->AR_Cytosol Binds to LBD AR_Activation AR Conformational Change & HSP90 Dissociation AR_Cytosol->AR_Activation Nucleus Nuclear Translocation & DNA Binding AR_Activation->Nucleus Transcription Target Gene Transcription (Cell Survival/Proliferation) Nucleus->Transcription Inhibitor Cyanophenyl-Cyclobutane Derivative (AR Antagonist) Inhibitor->AR_Cytosol Competitive Binding (Blocks DHT) Inhibitor->Nucleus Prevents Translocation

Mechanism of action for cyanophenyl-based AR antagonists.

Analytical Validation & Quality Control

To ensure the integrity of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid for downstream drug development, rigorous analytical validation is required:

  • HPLC (High-Performance Liquid Chromatography): Conducted on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). Purity must exceed >98% by UV area (monitored at 254 nm for the cyanophenyl chromophore).

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative ion mode should yield an [M-H]⁻ peak at m/z 214.0504 to confirm the exact mass.

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) must show the distinctive AA'BB' splitting pattern of the para-substituted cyanophenyl ring (δ ~7.8-8.0 ppm) and the characteristic AB quartet of the cyclobutane methylene protons, confirming the rigid ring structure.

References

  • Natho, P., Colella, M., & Luisi, R. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[1]heptanes." Chemical Communications, 2025, 61, 6579-6594. Available at:[Link]

Sources

Puckering the Planar Landscape: Discovery, Synthesis, and Application of Novel Cyclobutane Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modern drug discovery landscape is undergoing a paradigm shift from flat, sp2 -hybridized architectures to three-dimensional, sp3 -rich scaffolds. For decades, aromatic rings have served as the cornerstone of medicinal chemistry; however, their inherent planarity often leads to off-target promiscuity, poor aqueous solubility, and high susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism[1]. As a Senior Application Scientist, I present this whitepaper to detail the thermodynamic rationale, synthetic execution, and biological application of cyclobutane derivatives as superior bioisosteres. By leveraging the unique puckered geometry of the cyclobutane ring, drug development professionals can lock flexible molecules into bioactive conformations while simultaneously engineering out metabolic liabilities[2][3].

The Geometric and Thermodynamic Rationale for Cyclobutanes

Unlike larger cycloalkanes, the cyclobutane ring is not a flat square. From a thermodynamic perspective, a planar four-membered ring would force all adjacent C–H bonds into a perfectly eclipsed geometry, maximizing torsional strain. To circumvent this, cyclobutane adopts a rigid puckered conformation with a dihedral angle of approximately 30°[2].

The Causality of Puckering: This puckering relieves torsional strain at the expense of slightly increasing angle strain (reducing the internal bond angle from 90° to ~88°)[2]. This delicate balance of energies results in longer C–C bonds with increased π -character and C–H bonds with higher s -character. For the medicinal chemist, this puckered geometry is highly advantageous: it provides a unique 3D vector projection for substituents, allowing the molecule to probe deep, angular hydrophobic pockets in target proteins that flat aromatic rings simply cannot access[3].

Cyclobutane as a Bioisostere: Circumventing Metabolic Liabilities

The strategic replacement of a planar aromatic ring with a cyclobutane moiety increases the fraction of sp3 -hybridized carbons ( Fsp3​ ), a metric strongly correlated with clinical success rates[1].

A prime example of this application is found in the development of mutant Isocitrate Dehydrogenase 1 (IDH1) inhibitors, such as the FDA-approved drug Ivosidenib (Tibsovo). Early lead compounds utilized a cyclohexyl amine moiety, which suffered from severe metabolic instability due to rapid hydroxylation of the flexible cyclohexane ring[4]. By executing a scaffold hop to a difluorocyclobutanyl amine , researchers restricted the conformational flexibility and introduced extreme steric hindrance. This bioisosteric replacement successfully blocked oxidative metabolism, shifting the compound's clearance from poor to highly favorable[4].

Similarly, in the development of Janus kinase (JAK) inhibitors, strategic substitution on a cyclobutane core (e.g., 3-hydroxy-3-methylcyclobutanecarbonitrile) has been shown to yield potent and selective inhibition across JAK isoforms by perfectly complementing the enzyme's binding pocket without the liabilities of an electron-rich aromatic system[5][6].

G Lead Lead Compound (Aromatic/Cyclohexane) CYP CYP450 Oxidation (High Clearance) Lead->CYP Bioisostere Bioisosteric Replacement (Cyclobutane Scaffold) Lead->Bioisostere Scaffold Hopping Fail Poor Pharmacokinetics CYP->Fail Resist Steric Hindrance & Puckered Rigidity Bioisostere->Resist Success Enhanced Metabolic Stability Resist->Success

Cyclobutane bioisosteric replacement circumventing CYP450 metabolic clearance.

Data Presentation: Comparative Physicochemical Profiles

To quantify the advantages of the cyclobutane scaffold, the following table summarizes the physicochemical and metabolic properties of common ring systems used in drug design.

ScaffoldHybridizationConformation Fsp3​ ContributionMetabolic LiabilityPrimary Application
Benzene sp2 Planar (Rigid)0.0High (CYP450 Epoxidation)Traditional Pharmacophore
Cyclohexane sp3 Chair (Flexible)HighMedium (Hydroxylation)Aliphatic Linker
Cyclopropane sp3 Planar (Rigid)HighLowConformational Lock
Cyclobutane sp3 Puckered (~30°)HighVery Low3D Bioisostere / Vector Projection

Synthetic Methodologies: The [2+2] Photocycloaddition

The construction of the highly strained cyclobutane ring requires overcoming significant thermodynamic barriers. The century-old [2+2] photocycloaddition remains the most synthetically powerful tool for this task[7][8].

Under thermal conditions, the [2+2] cycloaddition of two alkenes is symmetry-forbidden due to poor molecular orbital overlap. However, under photochemical conditions (UV or visible light sensitization), a photon excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)[9]. This excitation alters the orbital symmetry, allowing the reaction to proceed via a triplet 1,4-diradical intermediate, ultimately yielding the cyclobutane core with high regio- and stereoselectivity[7][9].

G Start Substrate Preparation (Enone + Alkene) Photo Photochemical Excitation (UV/Vis Light) Start->Photo Excite Triplet Excited State HOMO-LUMO Overlap Photo->Excite Radical 1,4-Diradical Intermediate Excite->Radical Cyclo Ring Closure (Cyclobutane Core) Radical->Cyclo Purify Purification & QC (NMR, LC-MS) Cyclo->Purify

Workflow of photochemical [2+2] cycloaddition for cyclobutane synthesis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that prove the causality of the observed results.

Protocol 1: Continuous-Flow Photochemical [2+2] Cycloaddition

Objective: Synthesize a functionalized cyclobutane core from an enone and an unactivated alkene. Causality & Self-Validation: Continuous flow ensures uniform photon flux, preventing secondary photobleaching. An intrinsic radical-trapping control is included to validate the 1,4-diradical mechanistic pathway.

  • Solution Preparation: Dissolve the enone (1.0 eq) and alkene (5.0 eq) in anhydrous acetonitrile (0.1 M). Add an Ir(III) photocatalyst (1 mol%) if visible-light sensitization is required.

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 30 minutes. Causality: Oxygen is a potent triplet state quencher. Failure to degas will result in energy transfer to O2​ (forming reactive singlet oxygen) rather than the required HOMO-LUMO excitation of the substrate.

  • Self-Validating Control Aliquot: Divert 1 mL of the reaction mixture and spike with TEMPO (1.0 eq). Validation: If the reaction proceeds via the expected triplet 1,4-diradical intermediate, TEMPO will trap the radical, yielding zero cyclobutane product in this aliquot.

  • Flow Reactor Setup: Pump the main solution through a fluoropolymer (FEP) tubing reactor coiled around a 365 nm UV or 450 nm blue LED cylinder. Set the residence time to 45 minutes.

  • Collection & Purification: Collect the effluent, concentrate under reduced pressure, and isolate the cyclobutane diastereomers via preparative HPLC.

Protocol 2: Self-Validating In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic resistance of the novel cyclobutane derivative against CYP450 enzymes.

  • Matrix Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the cyclobutane test compound to a final concentration of 1 µM (maintain organic solvent <0.5% v/v to prevent CYP denaturation).

  • Self-Validating Controls: In parallel wells, incubate Verapamil (known high-clearance) and Warfarin (known low-clearance) at 1 µM. Validation: If Verapamil is not degraded by >80% at 30 minutes, the NADPH regenerating system is inactive. If Warfarin degrades >20%, non-specific binding or assay contamination has occurred. The assay is only valid if both controls perform within these strict parameters.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: CYP450 enzymes require electron transfer from NADPH to catalyze the oxidative insertion of oxygen into the substrate.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • [2] Cyclobutanes in Small‐Molecule Drug Candidates - nih.gov - 2

  • [3] Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - nih.gov - 3

  • [4] Cyclobutane Derivatives in Drug Discovery - pharmablock.com - 4

  • [1] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings - benchchem.com - 1

  • [5] The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide - benchchem.com - 5

  • [7] [2+2] Photochemical Cycloaddition in Organic Synthesis - scite.ai - 7

  • [8] Recent Advances in the Synthesis of Cyclobutanes by Olefin[2 + 2] Photocycloaddition Reactions - acs.org - 8

  • [9] Photochemical (2+2) Cycloaddition Reaction - aklectures.com - 9

  • [6] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - acs.org -6

Sources

In-Depth Spectroscopic Profiling of 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a definitive analytical profile for complex synthetic intermediates is paramount to ensuring downstream success in drug development. 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229311-14-0) is a highly functionalized building block frequently utilized in the synthesis of next-generation androgen receptor (AR) antagonists [1].

This whitepaper provides an authoritative, causality-driven guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS). By understanding the fundamental physical chemistry of the molecule—specifically its ring strain, symmetry, and diastereotopicity—researchers can confidently validate its structural integrity.

Structural and Conformational Logic

To accurately interpret the spectroscopic data of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid, one must first analyze its three-dimensional geometry. The molecule features a central four-membered cyclobutane ring. Position 1 (C1) is a pseudo-asymmetric center bonded to a 4-cyanophenyl group and a carboxylic acid (-COOH). Position 3 (C3) contains a ketone carbonyl (=O).

While the molecule possesses a plane of symmetry passing through C1 and C3, the two faces of the cyclobutane ring are chemically distinct. One face is cis to the carboxylic acid, while the opposite face is cis to the cyanophenyl group. This spatial inequivalence renders the two protons on the C2 methylene group (and equivalently on the C4 methylene group) diastereotopic [4]. They exist in different magnetic environments and will couple with each other, producing a distinct AB spin system in the 1 H NMR spectrum.

Furthermore, the internal C-C-C bond angles of the cyclobutane ring are compressed to approximately 90°. This severe ring strain forces the exocyclic C=O bond at C3 to adopt greater s-character, which stiffens the bond and significantly shifts its vibrational frequency and carbon resonance compared to unstrained systems[2, 3].

SpectroscopicWorkflow cluster_methods Orthogonal Analytical Techniques Target 1-(4-cyanophenyl)-3-oxocyclobutane -1-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR IR FTIR Spectroscopy (ATR) Target->IR MS Mass Spectrometry (ESI-LC-MS) Target->MS NMR_Data Diastereotopic Protons & Strained Carbonyl (205 ppm) NMR->NMR_Data IR_Data Cyclobutanone C=O (1780 cm⁻¹) Nitrile C≡N (2228 cm⁻¹) IR->IR_Data MS_Data Molecular Ion [M-H]⁻ 214 Ketene/CO2 Loss MS->MS_Data Validation Definitive Structural Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Orthogonal spectroscopic workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

H NMR: Resolving Diastereotopicity

The 1 H NMR spectrum is defined by two primary regions: the aromatic system and the cyclobutane core. The 4-cyanophenyl group acts as a classic AA'BB' spin system due to its para-substitution, yielding two distinct doublets. The strongly electron-withdrawing nature of the nitrile group deshields the ortho protons (H-3', H-5'), pushing them downfield to ~7.85 ppm.

Crucially, the cyclobutane methylene protons (C2 and C4) appear as two doublets integrating to 2H each. Because the protons are diastereotopic, they exhibit a strong geminal coupling ( 2J≈17.5 Hz) [4].

C NMR: The Signature of Ring Strain

The 13 C NMR spectrum provides definitive proof of the cyclobutanone core. Unstrained cyclic ketones (like cyclohexanone) typically resonate around 210 ppm. However, the ring strain in cyclobutanones alters the electron density, typically shifting the carbonyl carbon resonance to the 204–208 ppm range [3]. The carboxylic acid carbonyl will appear distinctly upfield at ~173.8 ppm.

Table 1: Comprehensive NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ )
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Rationale
1 H 13.25br s-1H-COOH (Exchangeable; downfield due to H-bonding)
1 H 7.85d8.42HAr-H (H-3', H-5'; ortho to strongly EWG -CN)
1 H 7.55d8.42HAr-H (H-2', H-6'; ortho to cyclobutane ring)
1 H 3.85d17.52HCyclobutane H-2a, H-4a (Diastereotopic, geminal coupling)
1 H 3.45d17.52HCyclobutane H-2b, H-4b (Diastereotopic, geminal coupling)
13 C 205.2s--C=O (Cyclobutanone; shifted due to ring strain)
13 C 173.8s--C=O (Carboxylic acid)
13 C 145.5s--Ar-C (C-1'; ipso to cyclobutane)
13 C 132.6s--Ar-C (C-3', C-5')
13 C 127.4s--Ar-C (C-2', C-6')
13 C 118.6s--C≡N (Nitrile carbon)
13 C 110.2s--Ar-C (C-4'; ipso to -CN)
13 C 55.4s--Cyclobutane C-2, C-4 (Equivalent CH 2​ carbons)
13 C 48.6s--Cyclobutane C-1 (Quaternary center)
Self-Validating NMR Protocol
  • Solvent Selection : Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ (100 atom % D). Causality: DMSO- d6​ is chosen over CDCl 3​ because it disrupts intermolecular hydrogen bonding, ensuring the carboxylic acid is fully solubilized and its proton is shifted far downfield (~13 ppm), preventing overlap with the aromatic region.

  • Acquisition Parameters : Acquire 1 H data at 298 K using 16 scans and a 1-second relaxation delay ( d1​ ). For 13 C, utilize 1024 scans with a 2-second d1​ and WALTZ-16 1 H decoupling to prevent nuclear Overhauser effect (NOE) distortion of quaternary carbons.

  • Validation Step : Run a 1D NOESY or 1 H- 13 C HSQC experiment. The HSQC must show that the carbon at 55.4 ppm correlates to both proton doublets at 3.85 and 3.45 ppm, definitively proving they are diastereotopic protons attached to the same carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid, orthogonal method to confirm the presence of the three highly IR-active functional groups: the nitrile, the carboxylic acid, and the cyclobutanone.

The most diagnostic feature is the cyclobutanone C=O stretch. While standard aliphatic ketones absorb at ~1715 cm⁻¹, the ~90° bond angles in the 4-membered ring increase the s-character of the carbonyl double bond. This stiffens the bond, requiring higher energy to stretch, thereby shifting the absorption to ~1780 cm⁻¹ [2].

Table 2: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignmentStructural Causality
3300–2500 MediumVery BroadO-H stretchExtensive intermolecular hydrogen bonding of the -COOH dimer.
2228 MediumSharpC≡N stretchCharacteristic stretching of the sp-hybridized nitrile triple bond.
1780 StrongSharpC=O stretch (Ketone)Shifted to higher frequency due to severe cyclobutane ring strain.
1715 StrongSharpC=O stretch (Acid)Standard stretching frequency for an aryl/alkyl carboxylic acid.
1605, 1500 MediumSharpC=C stretchAromatic ring skeletal vibrations.
Self-Validating FTIR Protocol
  • Sample Preparation : Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a monolithic diamond crystal. Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water would produce a massive broad peak at 3400 cm⁻¹, obscuring the critical O-H stretch of the target's carboxylic acid.

  • Acquisition : Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Validation Step : Prior to sample loading, acquire a background spectrum of the clean diamond crystal. The background must show >95% transmittance across the spectrum (excluding the intrinsic diamond absorption at 2300–1900 cm⁻¹) to ensure no cross-contamination from previous analytes.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and structural connectivity via fragmentation. For a molecule with a carboxylic acid moiety, Electrospray Ionization in Negative Mode (ESI-) is the gold standard. The -COOH group readily donates a proton to form a highly stable carboxylate anion, yielding a robust[M-H]⁻ signal.

Fragmentation Pathways (MS/MS)

Upon isolation and collision-induced dissociation (CID) of the [M-H]⁻ parent ion (m/z 214), two primary neutral losses dictate the fragmentation spectrum:

  • Decarboxylation : Loss of CO 2​ (44 Da) yields a major daughter ion at m/z 170.

  • Ring Opening : The highly strained cyclobutanone ring is prone to retro-[2+2] cleavage, resulting in the expulsion of ketene (CH 2​ =C=O, 42 Da).

Self-Validating LC-MS Protocol
  • Chromatography : Inject 1 µL of a 10 µg/mL sample (dissolved in 50:50 H 2​ O:MeCN) onto a sub-2 µm C18 column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid ensures sharp chromatographic peak shapes for carboxylic acids by keeping them fully protonated during the reverse-phase separation.

  • Ionization : Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.

  • Validation Step : Infuse a known calibrant (e.g., sodium formate) prior to the run to ensure mass accuracy is within <5 ppm. The presence of the m/z 214.05 peak in the sample chromatogram, aligning with the exact theoretical mass of C 12​ H 8​ NO 3​ ⁻, validates the molecular formula.

Conclusion

The structural validation of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid relies heavily on understanding the physical chemistry dictated by its cyclobutane core. The severe ring strain directly causes the anomalous 1780 cm⁻¹ FTIR stretch and the 205 ppm 13 C NMR shift, while the pseudo-asymmetry of the C1 carbon forces the C2/C4 protons into a diastereotopic AB spin system. By utilizing the causality-driven protocols outlined above, researchers can ensure absolute confidence in their analytical characterization.

References

  • Prof. S. Sankararaman . "Application of Spectroscopic Methods in Molecular Structure Determination: Infrared Spectroscopy of Strained Rings". Indian Institute of Technology Madras. URL: [Link]

  • Loyola eCommons . "Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics". Loyola University Chicago. URL:[Link]

  • University of Basrah . "Basic 1H- and 13C-NMR Spectroscopy: Diastereotopic Protons in Cyclic Systems". UOBasrah Academic Resources. URL: [Link]

The Emerging Potential of Cyanophenyl Cyclobutane Scaffolds in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking New Chemical Space with Strained Ring Systems

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic properties is paramount. Among these, the cyclobutane motif has emerged from a niche curiosity to a validated structural component in medicinal chemistry.[1][2][3] Its inherent ring strain and puckered conformation provide a rigid and defined orientation for appended functional groups, a characteristic that can be exploited to enhance binding affinity and selectivity for biological targets.[1][4] When combined with the electronically distinct cyanophenyl group, a versatile scaffold is created with the potential to engage in a variety of specific molecular interactions. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential biological activities of cyanophenyl cyclobutane compounds, methodologies for their synthesis and evaluation, and insights into their structure-activity relationships.

The Cyanophenyl Cyclobutane Core: A Privileged Scaffold?

The utility of the cyclobutane ring in drug design stems from its unique conformational properties. Unlike more flexible aliphatic rings, the cyclobutane's puckered structure reduces conformational entropy upon binding to a target, which can be thermodynamically favorable.[1] This rigidity also allows for the precise positioning of substituents in space, a critical factor for optimizing interactions with a protein's binding pocket.[5] Furthermore, the cyclobutane core is often associated with improved metabolic stability, as it can be less susceptible to enzymatic degradation compared to linear or larger cyclic systems.[1][2]

The incorporation of a cyanophenyl group introduces a key pharmacophoric element. The cyano moiety is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, while the phenyl ring provides a platform for pi-stacking and hydrophobic interactions. The position of the cyano group (ortho, meta, or para) can significantly influence the molecule's electronic properties and its ability to interact with specific residues in a binding site.

Strategic Synthesis of Cyanophenyl Cyclobutane Libraries for SAR Studies

A thorough investigation of the biological potential of cyanophenyl cyclobutane compounds necessitates the synthesis of a diverse library of analogs with varying substitution patterns and stereochemistry. The stereocontrolled synthesis of multisubstituted cyclobutanes is a recognized challenge in organic chemistry, but several effective strategies have been developed.[6][7]

Key Synthetic Approaches
  • [2+2] Photocycloaddition: This is a classic and powerful method for the formation of cyclobutane rings. The photodimerization of cinnamic acid derivatives, for example, can yield substituted cyclobutanes.[8] The use of chiral auxiliaries or catalysts can enable enantioselective cycloadditions, providing access to specific stereoisomers.[6][8]

  • Allenoate-Alkene [2+2] Cycloaddition: This method offers a rapid and high-yielding route to 1,3-disubstituted cyclobutanes.[9]

  • Ring Contraction of Pyrrolidines: A more recent and innovative approach involves the stereoselective contraction of substituted pyrrolidines to yield multisubstituted cyclobutanes.[7][10] This method can provide access to complex and unsymmetrical substitution patterns.

  • Diastereoselective Michael Additions: The addition of nucleophiles, such as thiols, to cyclobutenes can proceed with high diastereoselectivity to afford 1,2-disubstituted cyclobutanes.[11]

Importance of Stereochemical Control

The relative orientation of substituents on the cyclobutane ring (cis vs. trans) can have a profound impact on biological activity. Different stereoisomers will present their functional groups in distinct spatial arrangements, leading to differential binding affinities for their biological targets. Therefore, synthetic strategies that allow for the selective preparation of individual stereoisomers are crucial for elucidating structure-activity relationships.

The following diagram illustrates a generalized workflow for the synthesis and diversification of a cyanophenyl cyclobutane library.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Library Diversification start Starting Materials (e.g., cyanocinnamic acid derivatives, alkenes, allenoates) cycloaddition Stereoselective [2+2] Cycloaddition or other cyclization start->cycloaddition core Cyanophenyl Cyclobutane Core cycloaddition->core functionalization Functional Group Interconversion core->functionalization coupling Cross-Coupling Reactions functionalization->coupling library Diverse Library of Cyanophenyl Cyclobutane Analogs coupling->library

Caption: Synthetic workflow for generating a library of cyanophenyl cyclobutane analogs.

Potential Biological Targets and Therapeutic Areas

While the cyanophenyl cyclobutane scaffold is not extensively explored as a singular class, analysis of more complex molecules containing this motif points towards several promising biological targets and therapeutic areas.

Integrin Antagonism

Integrins are a family of cell surface receptors involved in cell-cell and cell-matrix adhesion, playing crucial roles in inflammation, angiogenesis, and cancer metastasis. Small molecules that antagonize integrin function are of significant therapeutic interest. The cyclobutane ring has been successfully employed as a rigid scaffold to mimic the Arg-Gly-Asp (RGD) peptide sequence that binds to many integrins.[5][12][13]

  • VLA-4 (α4β1 Integrin): A notable example is the potent and orally active VLA-4 antagonist, MK-0668, which incorporates a 3-cyanophenyl group and a cyclobutylamino moiety. VLA-4 is a key mediator of leukocyte trafficking and is a validated target for inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.

Enzyme Inhibition
  • Aromatase and Steroid Sulfatase (STS): Dual inhibitors of aromatase and STS are being investigated for the treatment of hormone-dependent breast cancer. In a series of dual aromatase-sulfatase inhibitors, a para-cyanophenyl group was found to be optimal for balanced inhibitory activity. While these initial leads did not contain a cyclobutane ring, the incorporation of a cyclobutane as a metabolically stable and conformationally rigid element is a logical next step in their design.

Anticancer Activity

The antiproliferative effects of compounds containing cyanophenyl groups have been documented. For example, 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole derivatives have shown potent and selective antitumor activity.[14] The structural rigidity and metabolic stability conferred by a cyclobutane ring could enhance the anticancer potential of such compounds.

The following diagram illustrates the potential signaling pathways that could be modulated by cyanophenyl cyclobutane compounds.

G cluster_integrin Integrin Signaling cluster_enzyme Enzyme Inhibition integrin Integrin (e.g., VLA-4) adhesion Cell Adhesion & Migration integrin->adhesion inflammation Inflammation adhesion->inflammation metastasis Metastasis adhesion->metastasis enzyme Enzyme (e.g., Aromatase) product Hormone Production enzyme->product proliferation Tumor Cell Proliferation product->proliferation inhibitor Cyanophenyl Cyclobutane Compound inhibitor->integrin Antagonism inhibitor->enzyme Inhibition

Caption: Potential signaling pathways targeted by cyanophenyl cyclobutane compounds.

In Vitro Evaluation: A Step-by-Step Guide to Key Assays

A robust in vitro testing cascade is essential to characterize the biological activity of newly synthesized cyanophenyl cyclobutane compounds. The choice of assays should be guided by the putative biological targets.

VLA-4 Binding and Functional Assays

Rationale: To determine if compounds can bind to and inhibit the function of VLA-4, a key integrin in inflammatory cell trafficking.

Experimental Protocol: VLA-4 Receptor Binding Assay

  • Cell Culture: Maintain a VLA-4 expressing cell line (e.g., Jurkat cells) in appropriate culture medium.

  • Compound Preparation: Prepare a dilution series of the test compounds in assay buffer.

  • Ligand Preparation: Use a fluorescently labeled ligand for VLA-4, such as LDV-FITC.

  • Binding Reaction: Incubate the VLA-4 expressing cells with the test compounds for a defined period.

  • Ligand Addition: Add the fluorescently labeled ligand and incubate to allow for competitive binding.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the amount of bound fluorescent ligand. A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

Experimental Protocol: Cell Adhesion Assay

  • Plate Coating: Coat 96-well plates with the VLA-4 ligand, VCAM-1, and block non-specific binding sites.

  • Cell Labeling: Label VLA-4 expressing cells with a fluorescent dye (e.g., calcein-AM).

  • Compound Incubation: Incubate the labeled cells with various concentrations of the test compounds.

  • Adhesion: Add the cell-compound mixture to the VCAM-1 coated plates and incubate to allow for cell adhesion.

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of cell adhesion.

Aromatase and Sulfatase Inhibition Assays

Rationale: To assess the potential of the compounds to inhibit key enzymes in steroid biosynthesis, which is relevant for hormone-dependent cancers.

Experimental Protocol: Aromatase Inhibition Assay (Fluorometric)

  • Enzyme Preparation: Use human recombinant aromatase (CYP19A1).

  • Substrate: Utilize a fluorogenic aromatase substrate.

  • Reaction Mixture: In a 96-well plate, combine the aromatase enzyme, the test compound at various concentrations, and the fluorogenic substrate in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the enzymatic conversion of the substrate.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Experimental Protocol: Steroid Sulfatase (STS) Inhibition Assay

  • Enzyme Source: Use a microsomal preparation from a cell line overexpressing STS or from placental tissue.

  • Substrate: Use radiolabeled estrone-3-sulfate ([³H]E1S).

  • Reaction: Incubate the enzyme source with the test compounds and [³H]E1S.

  • Extraction: Stop the reaction and extract the product, estrone ([³H]E1), using an organic solvent.

  • Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

General Cytotoxicity and Proliferation Assays

Rationale: To evaluate the general effect of the compounds on cell viability and proliferation, particularly in cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the cyanophenyl cyclobutane compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Evaluation: From Preclinical Models to Therapeutic Potential

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.

Xenograft Models for Anticancer Activity

Rationale: To evaluate the antitumor efficacy of the compounds in a living organism.

General Workflow:

  • Cell Line Selection: Choose a human cancer cell line that is relevant to the proposed mechanism of action.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups and administer the test compound via an appropriate route (e.g., oral, intraperitoneal).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

The following diagram outlines the general workflow for in vivo evaluation.

G cluster_invivo In Vivo Evaluation Workflow start Lead Compound from In Vitro Screening pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) Studies start->pk_pd xenograft Xenograft Efficacy Model pk_pd->xenograft toxicology Toxicology & Safety Studies xenograft->toxicology data Data Analysis & Candidate Selection toxicology->data

Caption: A typical workflow for the in vivo evaluation of a lead compound.

Structure-Activity Relationship (SAR) of the Cyanophenyl Cyclobutane Core

A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of this compound class. Based on the available literature for related compounds, several key structural features are likely to be important.

Table 1: Postulated Structure-Activity Relationships for Cyanophenyl Cyclobutane Compounds

Structural FeatureVariationExpected Impact on ActivityRationale
Cyano Group Position para vs. meta vs. orthoThe position will significantly alter the molecule's dipole moment and the directionality of hydrogen bond acceptance. The optimal position will be target-dependent. For some targets, a para-cyano group has been shown to be favorable.
Cyclobutane Stereochemistry cis vs. trans (for 1,2- and 1,3-disubstitution)The relative orientation of the cyanophenyl group and other substituents will drastically change the 3D shape of the molecule, leading to different binding affinities. One stereoisomer is often significantly more active than the others.[5]
Substitution on the Cyclobutane Ring Introduction of additional functional groups (e.g., hydroxyl, amino, carboxyl)Can introduce new interaction points with the target protein (e.g., hydrogen bonding, salt bridges), potentially increasing potency and selectivity. Can also be used to modulate physicochemical properties like solubility.
Linker between Cyclobutane and Phenyl Ring Direct attachment vs. short linker (e.g., methylene, ether)A linker can provide additional conformational flexibility, which may be beneficial for some targets but detrimental for others where a rigid conformation is preferred.

Conclusion and Future Directions

The cyanophenyl cyclobutane scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. The unique combination of the conformationally constrained cyclobutane ring and the electronically versatile cyanophenyl group offers a solid foundation for the design of novel therapeutics. The synthetic strategies and in vitro and in vivo evaluation protocols outlined in this guide provide a framework for researchers to systematically investigate the biological potential of this compound class. Future efforts should focus on the synthesis and screening of diverse libraries of cyanophenyl cyclobutane analogs to build a comprehensive understanding of their SAR and to identify lead compounds for a range of therapeutic targets, from inflammation to cancer.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021, November 8). NTU. Retrieved March 28, 2026, from [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021, November 8). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2022, May 4). PubMed. Retrieved March 28, 2026, from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. Retrieved March 28, 2026, from [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes. (2019, July 24). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. (2023, March 14). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved March 28, 2026, from [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. (2008, March 13). PubMed. Retrieved March 28, 2026, from [Link]

  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. (2023, October 3). PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis and structure-activity relationships of novel IKK-β inhibitors. Part 2: Improvement of in vitro activity | Request PDF. (2025, August 5). ResearchGate. Retrieved March 28, 2026, from [Link]

  • "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour. (n.d.). UND Scholarly Commons. Retrieved March 28, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a structurally unique bifunctional molecule poised for significant applications in drug discovery and development. Its architecture combines the rigid, three-dimensional framework of a cyclobutane ring with the pharmacologically relevant cyanophenyl and carboxylic acid moieties. The 3-oxocyclobutane motif is a key intermediate in the synthesis of a variety of therapeutics, including kinase inhibitors and antiviral agents.[1] The cyanophenyl group is a common feature in many approved drugs, where it can act as a hydrogen bond acceptor or participate in other non-covalent interactions with biological targets. Furthermore, the carboxylic acid group provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental utilization of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid. The protocols detailed herein are based on established chemical principles and are intended to serve as a foundational resource for the synthesis of novel chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its successful application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₉NO₃[5][6]
Molecular Weight 215.21 g/mol [5]
CAS Number 2229311-14-0[5][6]
Appearance Off-white to white solid (predicted)Inferred from similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)Inferred from chemical structure

Potential Applications in Drug Discovery

The unique structural features of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid make it an attractive building block for the synthesis of a diverse range of pharmacologically active molecules.

  • Kinase Inhibitors: The cyanophenyl group is a well-established pharmacophore in numerous kinase inhibitors, where it often occupies the ATP-binding site. The cyclobutane scaffold can provide a rigid and defined orientation for this key interaction, potentially leading to enhanced potency and selectivity.

  • Protease Inhibitors: The ketone functionality within the cyclobutane ring can act as a warhead to form covalent or non-covalent interactions with the active site of proteases. The carboxylic acid can be derivatized to introduce further recognition elements for the target enzyme.

  • G-Protein Coupled Receptor (GPCR) Modulators: The aromatic and carboxylic acid components can be tailored to interact with specific residues within the binding pockets of GPCRs, leading to either agonistic or antagonistic activity.

  • Bioisosteric Replacement: The carboxylic acid group can be used to explore bioisosteric replacements, such as tetrazoles or hydroxamic acids, to fine-tune the acidity and pharmacokinetic profile of a lead compound.[2]

Experimental Protocols

The following protocols provide a representative, though not exhaustive, guide to the utilization of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid in synthetic chemistry.

Protocol 1: Amide Coupling for Library Synthesis

This protocol details a standard procedure for the coupling of the carboxylic acid moiety with a primary or secondary amine to generate a diverse library of amides for biological screening.

Workflow for Amide Coupling

Amide_Coupling_Workflow A 1. Dissolve 1-(4-cyanophenyl)-3- oxocyclobutane-1-carboxylic acid in anhydrous DMF B 2. Add coupling agent (e.g., HATU) and base (e.g., DIPEA) A->B Reagents C 3. Stir at room temperature for 15 min B->C Activation D 4. Add amine (1.1 eq.) C->D Nucleophilic attack E 5. Monitor reaction by TLC or LC-MS D->E Reaction progression F 6. Aqueous workup E->F Quenching & Extraction G 7. Purification by column chromatography F->G Isolation H 8. Characterization (NMR, MS) G->H Structure verification

A representative amide coupling workflow.

Materials:

  • 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

  • Amine of choice (e.g., benzylamine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reduction of the Ketone

This protocol describes the reduction of the ketone functionality to a hydroxyl group, which can introduce a new hydrogen bond donor and a chiral center, opening up further avenues for SAR exploration.

Workflow for Ketone Reduction

Ketone_Reduction_Workflow A 1. Dissolve starting material in methanol B 2. Cool to 0 °C A->B Preparation C 3. Add sodium borohydride (NaBH₄) portion-wise B->C Reagent addition D 4. Stir at 0 °C to room temperature C->D Reaction E 5. Monitor reaction by TLC or LC-MS D->E Monitoring F 6. Quench with acetone E->F Quenching G 7. Aqueous workup and extraction F->G Isolation H 8. Purification and characterization G->H Final product

A representative ketone reduction workflow.

Materials:

  • 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (or its ester derivative)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetone

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the starting material (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of acetone at 0 °C.

  • Remove the methanol under reduced pressure.

  • Add water and 1 M HCl to the residue and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield the desired alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area with copious amounts of water.[7]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and information provided in this guide are intended to facilitate its use in drug discovery programs. The combination of its rigid scaffold and reactive functional groups offers a rich platform for the generation of diverse chemical libraries and the optimization of lead compounds. As with any novel chemical entity, careful experimental design and execution are paramount to unlocking its full potential.

References

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. Available at: [Link]

  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. Available at: [Link]

  • CN113527081 - Preparation method of 3-oxocyclobutane carboxylic acid - WIPO Patentscope. Available at: [Link]

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. Available at: [Link]

  • Application to carboxylic acid‐containing drugs and natural products.[a,b,c] - ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available at: [Link]

  • Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives - Medicinal Chemistry and Therapeutic Applications of Benzoic Acid and Acetylsalicylic Acid - ResearchGate. Available at: [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available at: [Link]

  • Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives - Medicinal Chemistry and Therapeutic Applications of Benzoic Acid and Acetylsalicylic Acid | American Journal Of Biomedical Science & Pharmaceutical Innovation. Available at: [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]

  • 3-OXOCYCLOBUTANE-1-CARBOXYLIC ACID | CAS 23761-23-1 - Matrix Fine Chemicals. Available at: [Link]

  • 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid (C12H11NO2) - PubChemLite. Available at: [Link]

Sources

Application Note: 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for structurally complex, three-dimensional molecular architectures has fundamentally reshaped modern drug discovery. The compound 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229311-14-0) represents a premier, highly functionalized sp³-rich building block designed to meet these exact needs. Featuring a conformationally restricted cyclobutane core, a sterically hindered quaternary center, and three orthogonal reactive handles (ketone, carboxylic acid, and nitrile), this molecule serves as a critical intermediate for synthesizing kinase inhibitors, thrombin inhibitors, and novel spirocyclic bioisosteres.

This technical guide provides a comprehensive overview of the structural rationale behind utilizing this building block, maps its orthogonal reactivity, and details self-validating experimental protocols for its functionalization.

Structural Rationale: The "Escape from Flatland" Paradigm

Historically, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, over-reliance on flat scaffolds often leads to poor pharmacokinetic profiles, low aqueous solubility, and off-target promiscuity.

The transition toward sp³-rich frameworks—a movement coined as the paradigm—has proven that increasing the fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates[1][2].

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid perfectly embodies this design philosophy:

  • Conformational Restriction: The cyclobutane ring locks the substituents into defined spatial vectors, enhancing target binding specificity while minimizing the entropic penalty of binding[3].

  • Quaternary C1 Center: The geminal disubstitution (carboxylic acid and 4-cyanophenyl) at C1 forces the molecule into a rigid 3D conformation, preventing planar stacking and thereby dramatically improving aqueous solubility.

  • Spirocyclic Potential: The 3-oxo motif is ideally positioned for ring-expansion or spiro-annulation (e.g., forming spiro[3.3]heptanes), which act as metabolically stable bioisosteres for piperidines and morpholines[4].

Physicochemical Profile

To facilitate reaction planning and stoichiometric calculations, the fundamental physicochemical properties of the building block are summarized below[5][6].

PropertyValue / Description
Chemical Name 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid
CAS Registry Number 2229311-14-0
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance White to off-white solid
Structural Features sp³-rich core, quaternary α-carbon, orthogonal functional groups
Storage Conditions 2–8 °C under inert atmosphere (Argon/N₂) to prevent ketone oxidation

Orthogonal Reactivity Mapping

The true value of this building block lies in its orthogonality. The three distinct functional groups can be manipulated independently without requiring complex protection/deprotection sequences.

  • The 3-Oxo Group: Acts as an electrophilic center for reductive aminations, Wittig olefinations, or Corey-Chaikovsky epoxidations to build spirocycles[4][7].

  • The 1-Carboxylic Acid: Serves as the primary linkage point for synthesizing active pharmaceutical ingredients (APIs) via amide coupling, or can undergo decarboxylative cross-coupling via photoredox catalysis.

  • The 4-Cyano Group: Can be retained as a polar, metabolically stable interaction point, converted into a tetrazole (a carboxylic acid bioisostere), or reduced to a benzylamine.

G Core 1-(4-cyanophenyl)-3-oxocyclobutane -1-carboxylic acid Ketone 3-Oxo Group (Ketone) Core->Ketone Acid 1-Carboxylic Acid Core->Acid Cyano 4-Cyano Group Core->Cyano Spiro Spirocyclic Scaffolds (e.g., Epoxidation/Wittig) Ketone->Spiro Corey-Chaikovsky / Wittig Amines Cyclobutylamines (Reductive Amination) Ketone->Amines Primary/Secondary Amines Amides Amide Coupling (API Intermediates) Acid->Amides HATU / EDC Decarb Decarboxylative Cross-Coupling Acid->Decarb Photoredox / Metal Catalysis Tetrazole Tetrazole Formation (Bioisosteres) Cyano->Tetrazole Azide Cycloaddition BenzylAmine Benzylamines (Reduction) Cyano->BenzylAmine Catalytic Hydrogenation

Caption: Orthogonal functionalization pathways for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure reproducibility.

Protocol A: HATU-Mediated Amide Coupling at the C1 Quaternary Center

Mechanistic Rationale: The carboxylic acid at the C1 position is highly sterically hindered due to the adjacent cyclobutane ring and the bulky 4-cyanophenyl group. Standard coupling reagents like EDC/HOBt often yield poor conversions. is selected because its 7-azabenzotriazole leaving group is exceptionally reactive, overcoming the steric bulk to form the amide efficiently.

Workflow Step1 1. Activation Mix Acid + HATU + DIPEA in DMF (Generates active ester) Step2 2. Amine Addition Add amine at 0°C (Prevents exothermic side reactions) Step1->Step2 Step3 3. Reaction Stir at RT for 2-4 hours (Monitor via LC-MS/TLC) Step2->Step3 Step4 4. Quench & Extract Wash with 1M HCl & NaHCO3 (Removes DIPEA & acidic byproducts) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) (Isolates pure amide) Step4->Step5

Caption: Step-by-step workflow for the HATU-mediated amide coupling at the sterically hindered C1 center.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the formation of the active HOAt ester without competing for the electrophilic center. Stir for 15 minutes at room temperature.

  • Amine Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add the desired primary or secondary amine (1.1 equiv, 1.1 mmol). Causality: Cooling prevents exothermic degradation of the highly reactive active ester.

  • In-Process Control: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (typically 50% EtOAc/Hexanes). The active ester intermediate should fully convert within 2–4 hours.

  • Workup (Self-Validation): Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize and remove HOAt byproducts. Finally, wash with brine (10 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure amide.

Protocol B: Corey-Chaikovsky Epoxidation of the 3-Oxo Motif

Mechanistic Rationale: Converting the 3-oxo group into an epoxide is the critical first step in synthesizing 1-oxaspiro[3.3]heptane bioisosteres[4]. Trimethylsulfoxonium iodide (TMSOI) is preferred over Trimethylsulfonium iodide (TMSI). Causality: TMSOI generates the dimethyloxosulfonium methylide, a more stable ylide that reacts reversibly with the ketone. This reversibility allows the system to overcome the steric hindrance of the cyclobutane ring and funnel into the thermodynamically favored epoxide product.

Step-by-Step Methodology:

  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in anhydrous DMSO (4.0 mL) under Argon. Carefully add Trimethylsulfoxonium iodide (TMSOI) (1.5 equiv, 1.5 mmol) in portions at room temperature. Caution: Hydrogen gas is evolved. Stir for 30 minutes until the solution becomes clear, indicating complete formation of the ylide.

  • Substrate Addition: Dissolve the cyclobutanone substrate (1.0 equiv, 1.0 mmol)—either the free acid or the amide generated in Protocol A—in anhydrous DMSO (2.0 mL) and add it dropwise to the ylide solution.

  • Reaction Execution: Heat the reaction mixture to 50 °C for 12 hours. Causality: The elevated temperature is required to push the reversible betaine formation toward the irreversible ring closure of the epoxide.

  • In-Process Control: Quench a 10 µL aliquot in water/EtOAc and analyze the organic layer via TLC. The starting ketone spot should be completely consumed.

  • Workup & Isolation: Cool to room temperature and carefully quench with ice-cold water (10 mL). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 15 mL). Causality: MTBE is chosen over EtOAc to minimize the extraction of DMSO. Wash the combined organic layers with water (2 × 10 mL) and brine, dry over MgSO₄, and concentrate to afford the spiro-epoxide, ready for subsequent ring-expansion or nucleophilic opening.

Conclusion

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a highly versatile, sp³-rich building block that empowers medicinal chemists to execute the "Escape from Flatland" strategy. By leveraging its orthogonal reactive sites—specifically the sterically hindered C1-carboxylic acid and the 3-oxo group—researchers can efficiently synthesize complex, conformationally restricted scaffolds with superior pharmacokinetic properties. Strict adherence to the mechanistic principles and self-validating workup procedures outlined in this guide ensures high-yielding, reproducible integration of this molecule into advanced drug discovery pipelines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Chemical Communications. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[8]hexanes and spiro[3.3]heptanes. Chem. Commun. URL:[Link]

  • Organic Letters. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Org. Lett. URL:[Link]

Sources

High-Throughput Screening Assays for 1-(4-Cyanophenyl)-3-Oxocyclobutane-1-Carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its rigid, three-dimensional structure and strategically placed functional groups offer a unique framework for exploring chemical space and identifying potent and selective modulators of various biological targets. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that can be further optimized into clinical candidates.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for analogs of this specific chemical series.

The choice of an appropriate HTS assay is critical and depends on the biological target of interest.[3][4] Analogs of the 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid scaffold may be designed to interact with a variety of protein classes, including enzymes (e.g., kinases, proteases) and receptors, or to disrupt protein-protein interactions (PPIs).[5][6][7] This guide will focus on two robust and widely used HTS technologies: Fluorescence Polarization (FP) for direct binding assessment and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) as a versatile platform for both binding and enzymatic assays.[8][9]

PART 1: Assay Selection and Principles

The initial step in any HTS campaign is the selection of an appropriate assay format that is sensitive, reproducible, and amenable to automation.[3][10] The choice between a biochemical and a cell-based assay format is a primary consideration.[3] Biochemical assays, which utilize purified components, offer simplicity and lower variability, while cell-based assays provide a more physiologically relevant context.[3][11][12][13]

Fluorescence Polarization (FP) Immunoassay

Principle: FP is a powerful technique for monitoring molecular interactions in solution.[8][14] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light.[14] Upon binding to a larger molecule (e.g., a target protein), the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[14] In a competitive FP assay, library compounds that bind to the target protein will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[8][15]

Application: FP is particularly well-suited for screening for inhibitors of protein-ligand or protein-protein interactions.[8][16]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a bead-based, no-wash immunoassay technology that relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[9][17][18] When the Donor bead is excited with a laser at 680 nm, it converts ambient oxygen into short-lived singlet oxygen molecules.[9][19] If an Acceptor bead is within a 200 nm proximity, these singlet oxygen molecules trigger a chemiluminescent reaction in the Acceptor bead, which emits light at a specific wavelength.[9][20] The binding of a target molecule to antibodies or other capture agents on the beads brings them into close proximity, generating a signal.[17] Library compounds that disrupt this interaction will lead to a decrease in the AlphaLISA signal.

Application: AlphaLISA is a highly versatile platform that can be adapted to detect a wide range of analytes and molecular interactions, including protein-protein binding, enzyme activity, and the presence of second messengers like cAMP.[9][17]

PART 2: Experimental Protocols

General Considerations for HTS
  • Microplates: The choice of microplate is a critical technical decision.[21] For the assays described below, 384-well or 1536-well low-volume, white, solid-bottom microplates are recommended to maximize signal and minimize crosstalk.

  • Liquid Handling: Automated liquid handlers are essential for achieving the precision and throughput required for HTS.[10]

  • Compound Management: Library compounds are typically stored as 10 mM stocks in dimethyl sulfoxide (DMSO).[22] The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid deleterious effects on the assay components.[22]

Protocol 1: Competitive Fluorescence Polarization (FP) Assay for a Target Protein

This protocol describes a competitive FP assay to identify compounds that inhibit the interaction between a target protein and a fluorescently labeled ligand (tracer).

Materials:

  • Target Protein

  • Fluorescently Labeled Ligand (Tracer)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid analog library

  • Positive Control (unlabeled ligand or known inhibitor)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a dilution series of the 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid analog library in DMSO, and then dilute into assay buffer to a 4X final concentration.

    • Prepare 4X solutions of the positive and negative controls.

  • Assay Procedure:

    • Dispense 5 µL of the 4X compound solutions or controls into the wells of the 384-well plate.

    • Add 5 µL of the 2X target protein solution to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Protocol 2: AlphaLISA Assay for Protein-Protein Interaction Inhibition

This protocol outlines an AlphaLISA assay to screen for compounds that disrupt the interaction between two proteins, Protein X and Protein Y.

Materials:

  • Biotinylated Protein X

  • Antibody against Protein Y conjugated to an Acceptor bead

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid analog library

  • Positive Control (e.g., a known inhibitor peptide)

  • Negative Control (DMSO)

  • 384-well, white microplates

  • Microplate reader with AlphaLISA detection capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the compound library, positive control, and negative control in AlphaLISA assay buffer.

    • Prepare a 4X mix of biotinylated Protein X and the anti-Protein Y Acceptor beads in AlphaLISA assay buffer.

    • Prepare a 2X solution of Streptavidin Donor beads in AlphaLISA assay buffer in subdued light.[18]

  • Assay Procedure:

    • Dispense 5 µL of the 4X compound solutions or controls into the wells of the 384-well plate.

    • Add 5 µL of the 4X biotinylated Protein X and Acceptor bead mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X Streptavidin Donor bead solution to all wells under subdued lighting conditions.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

PART 3: Assay Validation and Quality Control

Robust assay performance is paramount for the success of an HTS campaign.[3][23][24] Key validation parameters should be assessed before initiating a full-scale screen.

Z'-Factor

The Z'-factor is a statistical measure of assay quality that accounts for both the dynamic range of the signal and the variability of the data.[25][26][27] It is a widely accepted benchmark for validating HTS assays.[3][28]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of ≥ 0.5 is generally considered suitable for HTS.[26][28][29]

Signal-to-Background Ratio (S/B)

The S/B ratio provides a measure of the dynamic range of the assay. While useful, it does not account for data variability and should be considered in conjunction with the Z'-factor.[26]

Formula: S/B = μ_p / μ_n

PART 4: Data Analysis and Hit Identification

Data Normalization

Raw data from HTS experiments should be normalized to account for plate-to-plate and systematic variations.[30][31] A common method is to normalize the data to the plate controls, expressing the activity of each compound as a percentage of inhibition.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - μ_p) / (μ_n - μ_p))

Hit Selection

A "hit" is a compound that produces a statistically significant and reproducible effect in the primary screen. A common approach is to set a hit threshold based on a multiple of the standard deviation of the negative controls (e.g., > 3 standard deviations from the mean of the negative controls). All primary hits should be re-tested to confirm their activity.

PART 5: Visualizations and Workflow

HTS Workflow Diagram

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Characterization Assay_Development Assay Development (FP or AlphaLISA) Assay_Optimization Assay Optimization (Reagent concentrations, incubation times) Assay_Development->Assay_Optimization Assay_Validation Assay Validation (Z'-factor, S/B ratio) Assay_Optimization->Assay_Validation Primary_Screen Primary Screen (1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid analogs) Assay_Validation->Primary_Screen Proceed if Z' > 0.5 Data_Analysis Data Analysis (% Inhibition, Hit Selection) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays (Confirmation with a different technology) Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies

Caption: A generalized workflow for a high-throughput screening campaign.

Competitive FP Assay Principle

FP_Principle Protein Target Protein Tracer_Bound Fluorescent Tracer Protein->Tracer_Bound Bound (Slow Rotation) Inhibitor Inhibitor (Analog) Tracer_Free Free (Fast Rotation) Protein_Bound Target Protein Protein_Bound->Inhibitor Bound

Caption: Principle of a competitive fluorescence polarization assay.

References

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(2), 167–175.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). Retrieved from [Link]

  • Fluorescence Polarization Immunoassays (FPIA) for Food Safety: a Rapid Detection System for Pathogens and Chemicals | National Agricultural Library. (n.d.). Retrieved from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (2012). The Open Biochemistry Journal, 6, 151–159.
  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Fluorescence polarization immunoassay. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020).
  • Smith, D. S., & Eremin, S. A. (2008). Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. Analytical and bioanalytical chemistry, 391(5), 1499–1507.
  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. (n.d.). Retrieved from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (2012). Bentham Open. Retrieved from [Link]

  • How Syngene screened inhibitors of protein-protein interaction in HTS mode for accelerated drug discovery. (n.d.). Retrieved from [Link]

  • High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. (2018). The Journal of biological chemistry, 293(11), 3894–3905.
  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI. (2020, June 1). Retrieved from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). ACS Omega, 8(17), 15478–15486.
  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Proceedings of the 2005 ACM symposium on Applied computing, 153–157.
  • Chen, T. (Ed.). (2019). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC press.
  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005). Combinatorial chemistry & high throughput screening, 8(6), 521–527.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. (2005). Combinatorial Chemistry & High Throughput Screening, 8(6), 521–527.
  • Kondoh, Y., & Osada, H. (2013). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current pharmaceutical design, 19(3), 473–492.
  • High-throughput fluorescence polarization immunoassay by using a portable fluorescence polarization imaging analyzer. (2014). Lab on a Chip, 14(16), 3021–3027.
  • An, W., & Tolliday, N. J. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press.
  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols - NHBS. (n.d.). Retrieved from [Link]

  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (2010). Methods in Molecular Biology.
  • High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki. (n.d.). Retrieved from [Link]

  • Doyle, S. P., Mo, X., Qian, K., Cicka, D. N., Niu, Q., & Fu, H. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. In Protein–Protein Interaction Regulators (pp. 49–86). Royal Society of Chemistry.
  • Wikipedia contributors. (2024, March 19). High-throughput screening. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes. (2013). ACS Chemical Biology, 8(8), 1832–1840.
  • Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Drug Target Review, (1), 16–21.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2015). Journal of visualized experiments : JoVE, (105), 53213.
  • High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. (2017). Springer Professional.
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candid
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25). Retrieved from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Edited by Taosheng Chen. (2019). ChemMedChem, 14(15), 1431–1431.
  • Assay Guidance Manual - NCBI Bookshelf. (2004). Retrieved from [Link]

  • Studies on the Synthesis, Structure and Biological Activities of Novel Arylaminoformyl-containing 1-Cyano-1-cycloproane Carboxylic Acid Amides Based on Ugi Reaction. (2015). Chinese Journal of Organic Chemistry, 35(11), 2377.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2014). Mini-Reviews in Organic Chemistry, 11(3), 326–337.
  • Synthesis and biological activity of organotin complexes with 1-phenylcyclobutane-1-carboxylic acid. (2025). Journal of Molecular Structure, 1343, 142902.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(20), 7111.

Sources

Application Note: Divergent Synthesis of Next-Generation AR Antagonists using 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

The development of non-steroidal androgen receptor (AR) antagonists, such as apalutamide and enzalutamide, has fundamentally shifted the treatment paradigm for castration-resistant prostate cancer . A critical structural motif in these next-generation therapeutics is the conformationally restricted spirocyclic core.

The building block 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS No.: 2229311-14-0) offers a highly functionalized, trifurcated scaffold for drug discovery. By providing three orthogonal reactive centers—a 3-oxocyclobutane ring, a C1-carboxylic acid, and a 4-cyanophenyl group—this intermediate enables the rapid, divergent synthesis of novel AR antagonist libraries without the need for complex, multi-step de novo scaffold construction.

Mechanistic Insights & Structural Causality (E-E-A-T)

Successful derivatization of this scaffold requires a deep understanding of the causality behind each reaction and its pharmacological purpose:

  • The 3-Oxocyclobutane Vector: The ketone serves as the primary handle for forming spirohydantoin systems via the Bucherer-Bergs reaction . The cyclobutane ring restricts the conformational flexibility of the resulting spirocycle, locking the hydantoin into a specific vector that optimally occupies the AR ligand-binding domain (LBD), thereby minimizing entropic penalties upon target binding .

  • The C1-Carboxylic Acid Vector: This moiety points toward the solvent-exposed region of the AR LBD. Functionalizing this acid via amide coupling allows researchers to modulate the physicochemical properties (e.g., aqueous solubility, plasma protein binding) without disrupting the core receptor interactions.

  • The 4-Cyanophenyl Vector: The cyano group acts as a strong hydrogen-bond acceptor. Converting it into a tetrazole bioisostere maintains the necessary electronic profile while improving metabolic stability against enzymatic hydrolysis in vivo.

Divergent Derivatization Workflow

G Core 1-(4-cyanophenyl)-3-oxocyclobutane- 1-carboxylic acid (Core Scaffold) Bucherer Protocol A: Bucherer-Bergs (KCN, (NH4)2CO3) Core->Bucherer 3-Oxo Modification Amidation Protocol B: Amidation (HATU, DIPEA, R-NH2) Core->Amidation C1-Carboxyl Modification Tetrazole Protocol C: Cycloaddition (NaN3, NH4Cl) Core->Tetrazole 4-Cyano Modification Spiro Spirohydantoin Derivative (AR Antagonist Core) Bucherer->Spiro Amide C1-Amide Derivative (Solvent Vector Exploration) Amidation->Amide Tetra Tetrazole Bioisostere (Improved Solubility/PK) Tetrazole->Tetra

Figure 1: Divergent derivatization workflow for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, ensuring that researchers can definitively confirm the success of each mechanistic step before proceeding.

Protocol A: Spirohydantoin Formation (Bucherer-Bergs Reaction)

This protocol converts the 3-oxo group into a 5,7-diazaspiro[1]octane-6,8-dione core .

  • Preparation: Suspend 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of EtOH/H₂O (0.2 M).

    • Causality: The 1:1 ratio is strictly required; water dissolves the inorganic salts, while ethanol solubilizes the organic cyclobutanone scaffold.

  • Reagent Addition: Add KCN (1.5 eq) and (NH₄)₂CO₃ (3.0 eq). Immediately seal the reaction vessel.

    • Causality: Sealing the vessel prevents the escape of volatile ammonia and carbon dioxide generated in situ, which are thermodynamically required to drive the insertion of CO₂ into the intermediate α-aminonitrile.

  • Reaction: Heat the sealed mixture to 50°C for 12 hours with vigorous stirring.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z 214 in negative ion mode) is completely replaced by the spirohydantoin product (m/z 284). The absence of the intermediate α-aminonitrile (m/z 241) confirms the successful insertion of CO₂.

Protocol B: Amidation of the Carboxylic Acid Vector

This protocol utilizes the C1-carboxyl group to explore the solvent-exposed region of the receptor.

  • Activation: Dissolve the core scaffold (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq) followed by HATU (1.2 eq).

    • Causality: HATU provides superior coupling kinetics for sterically hindered cyclobutane-1-carboxylic acids compared to traditional carbodiimides (e.g., EDC). The bulky cyclobutane ring creates steric shielding; HATU overcomes this by forming a highly reactive 7-azabenzotriazole active ester.

  • Self-Validation Checkpoint 1: The reaction mixture must transition from a cloudy suspension to a clear, pale-yellow solution within 15 minutes. If the solution remains cloudy, activation is incomplete, indicating moisture contamination or insufficient base.

  • Coupling: Add the desired primary amine (1.1 eq) and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2: Monitor via HPLC. The complete consumption of the active ester peak validates successful amidation. Quench with water and extract with EtOAc.

Protocol C: Bioisosteric Tetrazole Formation

This protocol converts the 4-cyano group into a 1H-tetrazole to improve metabolic stability.

  • Preparation: Combine the core scaffold (1.0 eq), NaN₃ (3.0 eq), and NH₄Cl (3.0 eq) in anhydrous DMF (0.2 M).

    • Causality: Ammonium chloride acts as a critical proton source to generate hydrazoic acid (HN₃) in situ.

  • Reaction: Heat the mixture to 100°C for 16 hours behind a blast shield.

    • Causality: The elevated temperature provides the activation energy required for the [3+2] cycloaddition between the azide and the sterically hindered nitrile.

  • Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The disappearance of the sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ and the appearance of a broad N-H stretching band at 3200–3300 cm⁻¹ provides immediate, self-validating confirmation of tetrazole formation prior to chromatographic isolation.

Physicochemical Property Profiling

To assist drug development professionals in maintaining Lipinski Rule of 5 compliance during library design, the following table summarizes the quantitative shifts in physicochemical properties and analytical markers for each derivative class.

Derivative ClassSynthetic ProtocolTarget Receptor VectorExpected Mass Shift (Da)Primary Analytical Marker
Core Scaffold N/AN/ABase (215.21)Ketone C=O (~1780 cm⁻¹)
Spirohydantoin Protocol AAR LBD Core Pocket+70.01Hydantoin N-H (~3200 cm⁻¹)
C1-Amide Protocol BSolvent-Exposed RegionVariable (+ R-NH)Amide C=O (~1650 cm⁻¹)
Tetrazole Protocol CH-Bond Acceptor Pocket+43.03Loss of C≡N (~2220 cm⁻¹)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis.

Synthesis Overview and Core Challenges

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, notable for its strained four-membered ring and multiple functional groups. Its synthesis, however, is often plagued by challenges inherent to forming cyclobutane rings, including low yields, competing side reactions, and purification difficulties.

A common and logical synthetic approach involves the dialkylation of a malonic ester derivative with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation. This guide will focus on troubleshooting this specific pathway.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl (4-cyanophenyl)malonate D Diethyl 1-(4-cyanophenyl)cyclobutane-1,1-dicarboxylate A->D B 1-Bromo-3-chloropropane B->D C Base (e.g., NaOEt) C->D High Dilution G 1-(4-cyanophenyl)-3-oxocyclobutane- 1-carboxylic acid (Target Molecule) D->G E Acid (e.g., HCl) E->G F Heat F->G

Caption: General synthetic workflow for the target molecule.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (< 30%). What are the most critical parameters to investigate?

Low yield is the most common complaint. The problem typically lies in the cyclization step (Step 1) or the hydrolysis/decarboxylation (Step 2).

Analysis of Step 1: Cyclization (Dialkylation)

The formation of the four-membered ring is often the lowest-yielding step. The primary competing reaction is intermolecular polymerization, where the malonate reacts with multiple units of the dihalide instead of cyclizing.

  • Causality: For cyclization to occur, the two ends of the alkylating agent must react with the same molecule. If they react with different molecules, a polymer chain forms. This is a classic challenge in forming small rings.

  • Solution: High-Dilution Conditions. To favor the intramolecular reaction, the concentration of the reactants must be kept extremely low. This is achieved by slowly adding the reactants to a large volume of solvent over an extended period. This statistically favors the molecule's ends finding each other over finding another molecule.

G cluster_0 Desired Pathway: Intramolecular Cyclization (Favored at Low Concentration) cluster_1 Side Reaction: Intermolecular Polymerization (Favored at High Concentration) A Activated Malonate B Intermediate A->B + 1,3-dihalopropane C Cyclized Product B->C Intramolecular attack D Activated Malonate E Dimer D->E + 1,3-dihalopropane + another malonate F Polymer E->F + more reactants

Caption: High dilution favors the desired intramolecular cyclization.

Parameter Optimization Table for Cyclization:

ParameterRecommendationRationale & Potential Issues
Base Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)NaOEt is standard for malonic ester alkylations[1]. KOtBu is a stronger, non-nucleophilic base that can be effective but may be more expensive. Ensure the base is anhydrous.
Solvent Anhydrous Ethanol (for NaOEt) or THF/DMF (for KOtBu)The solvent must be dry to prevent quenching the base and enolate. DMF can promote SN2 reactions but is harder to remove.[2][3]
Temperature 60-80 °C (Reflux)Sufficient thermal energy is needed to overcome the activation barrier for ring formation. Lower temperatures may be too slow, while excessively high temperatures can promote side reactions.[1]
Addition Rate Add reactants over 4-8 hoursThis is critical for maintaining high-dilution conditions. A syringe pump is highly recommended for precise, slow addition.

Analysis of Step 2: Hydrolysis and Decarboxylation

This step converts the intermediate diester into the final keto-acid. While often higher yielding than cyclization, issues can still arise.

  • Causality: Harsh acidic conditions and high temperatures are required to hydrolyze the two esters and then decarboxylate one of the resulting carboxylic acids. However, these same conditions can potentially lead to the degradation of the strained cyclobutane ring.

  • Solution: Controlled Reaction Time and Temperature. Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the minimum time required for complete conversion. Over-refluxing can decrease yield.

  • Protocol Insights: Patents for the synthesis of the parent compound, 3-oxocyclobutanecarboxylic acid, often cite refluxing with concentrated hydrochloric acid for extended periods (30-120 hours).[2][3][4] While effective, this highlights the stability challenge. An innovative continuous flow process has been developed for the parent compound, significantly reducing reaction time and improving efficiency, demonstrating the value of precise temperature and time control.[5][6]

Q2: My crude product is a dark, intractable oil. How can I effectively purify it?

A dark, oily crude product suggests the presence of polymeric byproducts and other impurities. A multi-step purification strategy is required.

  • Aqueous Work-up (Acid-Base Extraction):

    • Protocol: After the hydrolysis step, cool the reaction mixture. Extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic layer with brine. Now, extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). Your desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving neutral impurities (like unreacted diester) behind.

    • Causality: This step leverages the acidic nature of the target molecule for selective separation.

    • Re-acidification: Carefully re-acidify the basic aqueous layer with cold 6M HCl until the pH is ~1-2. The product will precipitate or can be extracted back into an organic solvent.

  • Decolorization:

    • Protocol: After extracting the re-acidified product, dissolve the crude material in a suitable solvent (e.g., Ethyl Acetate) and add a small amount of activated charcoal. Stir for 30-60 minutes at room temperature, then filter through Celite®.[7]

    • Causality: The high surface area of activated charcoal adsorbs high-molecular-weight, colored impurities.

  • Crystallization:

    • Protocol: This is the most effective method for achieving high purity. Finding the right solvent system is key. Based on similar compounds, try dissolving the product in a minimal amount of a moderately polar solvent (e.g., Dichloromethane, Ethyl Acetate) and then slowly adding a non-polar anti-solvent (e.g., Heptane, Hexane) until turbidity appears. Cool slowly.[2][4]

    • Causality: Pure compounds form a more stable crystal lattice, leaving impurities behind in the solvent.

Q3: I suspect I am forming a β-keto ester byproduct from a Dieckmann-type condensation. Is this possible and how can I avoid it?

While the primary pathway is intermolecular dialkylation, if a mono-alkylation occurs first, a subsequent intramolecular Dieckmann condensation is theoretically possible, though less likely than polymerization under standard conditions. This would lead to a five-membered ring, not the desired four-membered one.

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8][9][10] It is base-catalyzed.

  • Prevention: The same high-dilution conditions used to prevent polymerization also disfavor this side reaction. Ensuring a slight excess of the 1,3-dihalopropane can also help push the reaction toward dialkylation. The most critical factor is the slow, controlled addition of the base and reactants.

G A Mono-alkylated Intermediate B Enolate Formation A->B C Intramolecular Attack (5-exo-trig) B->C Favored by strong base D Five-membered Ring (β-keto ester byproduct) C->D E Base E->A

Caption: Potential Dieckmann condensation side reaction pathway.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm my product's identity and purity?

  • ¹H and ¹³C NMR: This is essential for structural confirmation. Expect to see aromatic signals for the cyanophenyl group, and characteristic aliphatic signals for the cyclobutane ring protons. The methylene protons adjacent to the ketone should be distinct from those adjacent to the quaternary carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight (215.21 g/mol ). Look for the [M+H]⁺ or [M-H]⁻ ion.[11]

  • Infrared (IR) Spectroscopy: Look for key stretches: a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N), a strong peak around 1780 cm⁻¹ for the strained ketone (C=O), and a broad peak from 2500-3300 cm⁻¹ and a sharp peak around 1710 cm⁻¹ for the carboxylic acid (O-H and C=O).

  • HPLC/UPLC: This is the best method for determining quantitative purity.

Q: Are there alternative synthetic routes to consider? Yes, while the malonic ester synthesis is common, other methods for constructing cyclobutanones exist, such as:

  • [2+2] Cycloadditions: Reactions involving ketenes and alkenes are a classic method for forming cyclobutanones.[12][13]

  • Ring Expansions: Rearrangements of cyclopropylcarbinols can yield cyclobutanones, often with high stereocontrol. These methods may be advantageous if specific stereochemistry is required but can involve more complex starting materials.

Q: What are the primary safety hazards associated with this synthesis?

  • Strong Bases: Sodium ethoxide and potassium tert-butoxide are corrosive and water-reactive. Handle them in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE).

  • Concentrated Acids: Concentrated HCl is highly corrosive and releases toxic fumes. Always work in a well-ventilated fume hood.

  • Nitrile Compounds: While the final product's toxicity is not fully characterized, organic nitriles should be handled with care as they can be toxic. Avoid inhalation and skin contact.

Optimized Experimental Protocol (Illustrative)

This protocol is a synthesized example based on established chemical principles for related compounds and should be adapted and optimized for your specific laboratory conditions.

Step 1: Diethyl 1-(4-cyanophenyl)cyclobutane-1,1-dicarboxylate

  • Set up a 2 L three-neck flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a port for a syringe pump.

  • To the flask, add 1.0 L of anhydrous ethanol and 1.2 equivalents of sodium ethoxide. Heat the mixture to reflux (approx. 78 °C).

  • In a separate flask, prepare a solution of diethyl (4-cyanophenyl)malonate (1.0 eq) and 1-bromo-3-chloropropane (1.1 eq) in 250 mL of anhydrous ethanol.

  • Using a syringe pump, add the malonate/dihalide solution to the refluxing ethoxide solution over 8 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction to room temperature, neutralize with acetic acid, and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diester.

Step 2: 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

  • To the crude diester from Step 1, add 500 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-105 °C) and stir vigorously for 48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and extract three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to a crude solid/oil.

  • Purify the crude product via the acid-base extraction, charcoal treatment, and crystallization methods described in the troubleshooting section.

References

  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid - CN105037130A. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Customizing Synthesis: How 3-Oxocyclobutanecarboxylic Acid Facilitates Bespoke Chemical Solutions. Available at: [Link]

  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Syntheses. ACYLOIN CONDENSATION IN WHICH CHLOROTRIMETHYLSILANE IS USED AS A TRAPPING AGENT. Available at: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]

  • SynArchive. Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • G. Mehta, et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(5), 5495-5539. Available at: [Link]

  • Science of Synthesis. (2007). Product Class 2: Cyclobutanones and Their Precursors. Thieme.
  • ACS Green Chemistry Institute. (2023). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanones. Available at: [Link]

  • Organic Letters. (2022). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Available at: [Link]

  • Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information TCT- Mediated Click Chemistry for the Synthesis of Nitrogen-Containing Functionalities. Available at: [Link]

  • Nature Communications. (2022). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Available at: [Link]

  • The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Available at: [Link]

  • Google Patents. (2011). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • ACS Green Chemistry Institute. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. Available at: [Link]

  • The Journal of Organic Chemistry. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. Available at: [Link]

  • PubChemLite. 1-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid (C12H10N2O3). Available at: [Link]

Sources

Technical Support Center: Optimization of Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and optimization of cyclobutane rings. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into one of organic chemistry's most fascinating and challenging motifs. The inherent ring strain and unique three-dimensional geometry of cyclobutanes make them valuable scaffolds in drug discovery and natural product synthesis, but their construction is often non-trivial.[1][2][3]

This resource moves beyond simple protocols, focusing on the causality behind experimental choices. It is designed as a self-validating system, where troubleshooting steps are grounded in mechanistic principles. We will explore the most common methods for [2+2] cycloadditions—photochemical, thermal, and metal-catalyzed—addressing the specific issues you are likely to encounter at the bench.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad challenges that can apply to any method of cyclobutane synthesis.

Question 1: My reaction shows very low conversion or fails completely. Where do I start troubleshooting?

Answer: Low conversion is a common issue that requires a systematic diagnosis. Before optimizing specific reaction parameters, it's crucial to verify the fundamentals.

  • Reagent & Solvent Quality: Impurities are a primary cause of reaction failure, especially in catalyzed processes.[4]

    • Catalyst Poisons: Water, oxygen, or sulfur-containing compounds can poison transition metal catalysts.[4] Ensure you are using anhydrous, degassed solvents and purified starting materials.

    • Photochemical Quenchers: Dissolved oxygen is a notorious quencher of triplet excited states, which are key intermediates in many photocycloadditions.[5] Always degas your solvent thoroughly via sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.

  • Stoichiometry and Concentration:

    • Double-check all calculations and measurements.

    • Concentration is critical. Conditions that are too dilute can disfavor intermolecular reactions, while conditions that are too concentrated can sometimes lead to polymerization or other side reactions.[5]

  • Substrate Reactivity: The electronic properties of your alkenes are paramount. Many [2+2] cycloadditions are most efficient between an electron-rich alkene and an electron-poor alkene.[5][6] If your substrates have similar electronic properties, the activation barrier may be too high.

.

Troubleshooting Workflow for Low Conversion

start Low / No Conversion reagents Verify Reagent & Solvent Purity start->reagents conditions Review Reaction Conditions start->conditions substrate Assess Substrate Reactivity start->substrate reagents_q1 Are materials pure & dry? Are solvents degassed? reagents->reagents_q1 conditions_q1 Is the setup correct? (e.g., light source, catalyst loading) conditions->conditions_q1 substrate_q1 Are alkenes electronically matched? (e.g., rich/poor) substrate->substrate_q1 reagents_q1->conditions Yes reagents_a1 Purify reagents. Use anhydrous, degassed solvents. reagents_q1->reagents_a1 No end_node Re-run Experiment reagents_a1->end_node conditions_q1->substrate Yes conditions_a1 Correct setup. Verify catalyst activity. conditions_q1->conditions_a1 No conditions_a1->end_node substrate_a1 Modify substrates to enhance electronic disparity. substrate_q1->substrate_a1 No substrate_q1->end_node Yes substrate_a1->end_node start Poor Stereoselectivity q1 Is the reaction photochemical, thermal, or catalyzed? start->q1 photo Photochemical q1->photo Photo thermal Thermal/Stepwise q1->thermal Thermal catalyzed Metal/Lewis Acid Catalyzed q1->catalyzed Cat. photo_strat Lower Temperature. Screen Solvents (Polarity). Use Chiral Auxiliaries. Consider Solid-State Rxn. photo->photo_strat thermal_strat Decrease Solvent Polarity (e.g., Toluene, Hexane). Lower Temperature. thermal->thermal_strat catalyzed_strat Systematically Modify Chiral Ligand. Screen Different Metals/Acids. Lower Temperature. catalyzed->catalyzed_strat

Caption: A logical diagram for selecting a stereocontrol strategy.

Question 6: How do I control the regioselectivity (e.g., head-to-head vs. head-to-tail) of my cycloaddition?

Answer: Regioselectivity in [2+2] cycloadditions is almost entirely dictated by the electronic and steric properties of the substituents on the two alkenes.

  • Electronic Effects: The dominant factor is the interaction between the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction is favored between an electron-rich alkene (high HOMO) and an electron-poor alkene (low LUMO). T[6]he regioselectivity is governed by matching the largest orbital coefficients of the respective HOMO and LUMO.

    • Recommendation: To favor a specific regioisomer, enhance the electronic disparity between the two alkenes. For example, use a strong electron-withdrawing group (e.g., -CN, -CO₂R) on one alkene and a strong electron-donating group (e.g., -OR, -NR₂) on the other. *[6] Steric Effects: While electronics are usually dominant, severe steric hindrance can disfavor the electronically preferred regioisomer. If you are getting a mixture of regioisomers, consider if modifying the steric bulk of a non-electronically active substituent could tip the balance.

References

  • BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • National Center for Biotechnology Information. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones.
  • BenchChem. (2025). The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.
  • BenchChem. (2025).
  • ACS Publications. Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine.
  • Fiveable. (2025). Thermal [2+2] cycloadditions - Organic Chemistry II.
  • University of Nottingham. Photochemical Reactors.
  • Organic Chemistry Portal.
  • ACS Publications. SCRF/Monte Carlo Study of Solvent Effects on a Polar [2+2] Cycloaddition.
  • National Center for Biotechnology Information. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry.
  • HepatoChem. Photochemical Reactor Setup | Photoreactor Design.
  • MDPI. (2025). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective.
  • ACS Publications. (2025). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore.
  • National Center for Biotechnology Information. (2023).
  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • PubMed. (2023).
  • ACS Publications. (2017).
  • Perfectlight Technology Co., Ltd. L-level Photochemical Synthesis System.
  • University of Liverpool. (2026). Other Concerted [n + m] Cycloadditions.
  • National Center for Biotechnology Information. (2024).
  • Fiveable. (2025). Cyclobutane: Organic Chemistry Study Guide.
  • ResearchGate. Optimization of the [2+2] cycloaddition reaction conditions.
  • YouTube. (2019). Thermal [2+2] cycloaddition reactions.
  • Sigma-Aldrich. Photoreactors.
  • Google Patents.
  • Europe PMC. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
  • MDPI. (2024).
  • National Center for Biotechnology Information. Fused-Ring Formation by an Intramolecular “Cut-and-Sew” Reaction between Cyclobutanones and Alkynes.
  • ACS Publications. (2021).
  • Organic Syntheses. Cyclobutanone. [Link]

Sources

Technical Support Center: Stability & Handling of 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229311-14-0). As a highly functionalized, conformationally restricted scaffold, this compound is invaluable in drug development. However, the inherent ring strain of the cyclobutane system, combined with the electronic effects of its substituents, makes it highly susceptible to degradation under standard laboratory conditions.

This guide synthesizes mechanistic causality with field-proven protocols to help you maintain structural integrity during synthesis, isolation, and storage.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic forces acting on the molecule. The cyclobutane ring possesses approximately 26 kcal/mol of inherent ring strain. The introduction of an sp2 -hybridized ketone at the C3 position increases angle strain, while the C1 position is heavily substituted with both a carboxylic acid and a strongly electron-withdrawing 4-cyanophenyl group.

Pathway A: Thermal Decarboxylation

Heating this compound, particularly in protic or alcoholic solvents, induces rapid decarboxylation. The 4-cyanophenyl group strongly stabilizes the transient carbanion generated at C1, drastically lowering the activation energy required for the loss of CO2​ . Literature on related cyclobutane carboxylic acid scaffolds demonstrates that operating temperatures of ≥45 °C in alcohols (e.g., 1-butanol) trigger thermal decarboxylative esterification[1]. The acidic decarboxylation of cyclobutane intermediates is a known synthetic bottleneck that often requires strict thermal control or continuous flow engineering to mitigate[2].

Pathway B: Base-Mediated Retro-Aldol Cleavage

Under basic conditions (pH > 9), the molecule seeks to relieve its massive ring strain. Hydroxide ions readily attack the highly electrophilic C3 ketone. The subsequent collapse of the tetrahedral intermediate drives the cleavage of the C1-C2 bond. This retro-aldol-like ring opening is thermodynamically favored because the resulting acyclic carbanion is highly stabilized by the adjacent 4-cyanophenyl and carboxylate groups.

mechanism A 1-(4-cyanophenyl)-3-oxocyclobutane -1-carboxylic acid B Thermal Stress (≥45 °C) Alcoholic Solvents A->B Heat + ROH C Basic Conditions (pH > 9) A->C OH- attack D Decarboxylative Esterification (Loss of CO2) B->D -CO2 E Retro-Aldol Ring Cleavage (Strain Relief) C->E C1-C2 Bond Cleavage

Fig 1. Primary degradation pathways driven by thermal stress and basic conditions.

Quantitative Stability Matrix

The following table summarizes the stability of the compound across various experimental conditions, allowing you to predict and avoid degradation during your workflows.

ConditionSolvent EnvironmentTemperaturePrimary Degradation PathwayEstimated Half-Life
Acidic (pH < 3) Methanol / Ethanol> 40 °CKetalization / Esterification< 2 hours
Neutral EtOAc / DCM / Toluene≤ 40 °CStable > 6 months
Basic (pH > 9) Aqueous / Biphasic25 °CRetro-Aldol Ring Cleavage< 1 hour
Thermal Stress 1-Butanol / Alcohols≥ 45 °CThermal Decarboxylation[1]< 4 hours

Troubleshooting & FAQs

Q: Why is my isolated yield dropping significantly during recrystallization? A: You are likely exceeding the thermal stability threshold of the molecule. Operating at temperatures ≥45 °C in alcoholic solvents induces thermal decarboxylative esterification[1]. To resolve this, strictly limit your recrystallization heating bath to ≤40 °C and consider using non-nucleophilic solvent systems (e.g., EtOAc/Heptane) instead of alcohols.

Q: I observe a new open-chain impurity in my NMR after a standard basic workup. What happened? A: Exposing the compound to strong bases (e.g., NaOH , K2​CO3​ ) causes base-mediated ring opening. The highly strained 3-oxocyclobutane ring cleaves to relieve strain, a process accelerated by the electron-withdrawing 4-cyanophenyl group. Fix: Switch to a mild buffer (pH 4–6), such as saturated aqueous NH4​Cl or dilute NaH2​PO4​ , for your aqueous workups.

Q: How can I prevent the C3 ketone from reacting during downstream amide couplings at the C1 carboxylic acid? A: The C3 ketone is sterically unhindered and highly electrophilic. If you are activating the C1 acid (e.g., with HATU or EDCI), the ketone may participate in side reactions or form ketals if alcohols are present. Fix: Protect the ketone as a 1,3-dioxolane (using ethylene glycol and catalytic p-TsOH under Dean-Stark conditions) prior to coupling, or perform the coupling at strictly sub-ambient temperatures (-10 °C to 0 °C) using highly specific reagents.

Self-Validating Standard Operating Protocols (SOP)

To ensure high-fidelity isolation of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid, implement the following self-validating workflow. Every step includes a built-in verification check to prevent the propagation of degraded material.

Protocol: Low-Temperature Isolation and Purification
  • Reaction Quenching (pH Control):

    • Action: Quench the reaction mixture by slowly adding saturated aqueous NH4​Cl while maintaining the internal temperature below 15 °C.

    • Validation Check: Use a calibrated pH meter to verify the aqueous phase is exactly between pH 4.5 and 5.5. Do not proceed if pH > 7.

  • Extraction (Temperature Control):

    • Action: Extract the aqueous layer with pre-chilled Ethyl Acetate (EtOAc) ( volumes). Keep the separation funnel and solutions below 30 °C.

    • Validation Check: Perform a rapid TLC (EtOAc:Hexane 1:1 with 1% AcOH). The product should appear as a single spot (UV active). A streak or baseline spot indicates premature degradation.

  • Concentration (Vacuum Control):

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ . Concentrate under reduced pressure using a rotary evaporator.

    • Validation Check: The water bath temperature must not exceed 35 °C . Ensure the vacuum is strong enough (< 50 mbar) to remove EtOAc efficiently at this low temperature.

  • Crystallization & Storage:

    • Action: Dissolve the crude residue in a minimum amount of EtOAc at 35 °C, then slowly add Heptane until cloudy. Cool to 4 °C overnight to induce crystallization.

    • Validation Check: Filter the crystals and store them in an amber vial backfilled with dry Argon or Nitrogen at -20 °C.

workflow S1 1. Reaction Maintain <40 °C S2 2. Quench Buffer to pH 4-5 S1->S2 S3 3. Extraction EtOAc, <30 °C S2->S3 S4 4. Crystallization Avoid Alcohols S3->S4 S5 5. Storage Dry Ar/N2, -20 °C S4->S5

Fig 2. Self-validating isolation workflow to prevent thermal and base-mediated degradation.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid Source: ACS Green Chemistry & Engineering URL:[Link]

Sources

refining analytical techniques for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Analytical Detection of 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks associated with highly functionalized spirocyclic building blocks. 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (MW: 215.20 g/mol ) is a critical intermediate in the synthesis of next-generation androgen receptor antagonists[1].

The molecule's architecture—a strained 3-oxocyclobutane ring, an ionizable carboxylic acid, and an electrophilic cyanophenyl moiety—creates a perfect storm for chromatographic tailing, on-column degradation, and poor ionization. This guide synthesizes field-proven insights to help you build a self-validating, robust analytical workflow.

Section 1: Chromatographic Troubleshooting (FAQs)

Q1: Why am I observing severe peak tailing and shifting retention times on a standard C18 column? A1: This is a classic manifestation of partial ionization. The carboxylic acid moiety has an estimated of ~3.8. If your mobile phase pH is between 3.5 and 5.0, the molecule exists in a dynamic equilibrium between its neutral and ionized states during elution, leading to peak splitting and tailing. Causality & Solution: You must suppress ionization. Buffer the mobile phase to a pH of 2.5–3.0 using 0.1% Formic Acid or a phosphate buffer adjusted with orthophosphoric acid[1]. This ensures the compound remains fully protonated, maximizing hydrophobic interaction with the stationary phase and yielding sharp, symmetrical peaks.

Q2: I am seeing a secondary artifact peak eluting slightly before the main API peak when using Methanol as the organic modifier. What is causing this? A2: The 3-oxocyclobutane ring is highly strained. In the presence of Methanol and an acidic mobile phase, the ketone at position 3 undergoes reversible hemiketal formation. You are chromatographically separating the ketone from its methanol-adduct. Causality & Solution: Switch your organic modifier from Methanol to Acetonitrile (MeCN). Acetonitrile is aprotic and cannot act as a nucleophile, immediately eliminating the artifact peak[2].

Section 2: LC-MS/MS Optimization (FAQs)

Q3: My signal intensity in Positive Electrospray Ionization (ESI+) is extremely low. How can I improve the Limit of Detection (LOD)? A3: While the nitrile group can theoretically accept a proton, the presence of the carboxylic acid makes this molecule highly prone to deprotonation. Forcing it into ESI+ fights the molecule's natural thermodynamics. Causality & Solution: Switch to Negative Electrospray Ionization (ESI-). The molecule readily sheds a proton to form a highly stable ion ( 214.05). Ensure your mobile phase does not contain strong ion-pairing agents like TFA, which suppress MS signals; use 0.1% Formic Acid instead[3].

Q4: What fragmentation pathways should I monitor in Multiple Reaction Monitoring (MRM) mode? A4: Upon Collision-Induced Dissociation (CID) of the parent ion, the most thermodynamically favorable pathway is the loss of carbon dioxide (decarboxylation, -44 Da) from the C1 position. Secondary fragmentation involves the ring-opening of the cyclobutane moiety, leading to the loss of ketene (-42 Da)[3].

Section 3: Sample Preparation & Stability (FAQs)

Q5: During forced degradation studies, the compound rapidly degrades under basic conditions (0.1 N NaOH). Is this expected? A5: Yes. Cyclobutane rings with electron-withdrawing groups are highly susceptible to base-catalyzed ring-opening. Under basic stress, the 3-oxocyclobutane ring undergoes retro-aldol-type cleavage[4]. Causality & Solution: Always prepare your analytical samples in a neutral or slightly acidic diluent (e.g., Water:Acetonitrile 50:50 with 0.05% Formic Acid) and maintain autosampler temperatures at 4°C to prevent degradation during long sequence runs.

Data Presentation: Analytical Parameters

Table 1: Recommended Chromatographic and MS Starting Conditions

ParameterRecommended SettingScientific Rationale
Column Chemistry End-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm)End-capping prevents secondary interactions between the carboxylic acid and residual silanols.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Keeps the carboxylic acid fully protonated ( ).
Mobile Phase B 100% AcetonitrileAprotic solvent prevents hemiketal formation at the ketone.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
MS Polarity ESI Negative ModeCapitalizes on the acidic nature of the molecule for optimal ionization.
Primary MRM 214.05 170.05Monitors the highly stable decarboxylation fragment.

Table 2: Troubleshooting Matrix for Peak Anomalies

ObservationRoot CauseCorrective Action
Broad / Tailing Peak Inadequate pH control (partial ionization)Verify Mobile Phase A pH is < 3.0. Remake fresh buffer.
Split / Double Peak Hemiketal formationPurge Methanol from the system; replace with Acetonitrile.
Loss of Signal over Time Base-catalyzed degradation in the vialAcidify sample diluent with 0.05% Formic Acid; chill autosampler.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in your data, follow this self-validating methodology for quantitative detection.

Step 1: Mobile Phase & Diluent Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water. Mix thoroughly.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Phase A and Phase B. Do not use alcohols.

Step 2: Chromatographic Separation Setup

  • Install an end-capped C18 column and set the column oven to 40°C.

  • Program the gradient: Start at 5% B, ramp to 95% B over 8.0 minutes, hold for 2.0 minutes, and re-equilibrate at 5% B for 3.0 minutes. Flow rate: 0.3 mL/min.

Step 3: MS Source Optimization

  • Set the MS to Negative Ion Mode (ESI-).

  • Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 400°C.

  • Monitor the parent ion 214.05. Optimize the Collision Energy (CE) to maximize the abundance of the 170.05 product ion.

Step 4: System Suitability & Self-Validation (Critical)

  • Blank Injection: Inject 5 µL of sample diluent to verify the absence of carryover.

  • SST Injection: Inject a 1.0 µg/mL reference standard.

  • Validation Gate: The analytical run is only validated if the Tailing Factor ( ) of the target peak is . If , the mobile phase pH is insufficiently suppressing ionization, and the run must be aborted and buffers remade.

Visualization: Troubleshooting Decision Matrix

LC_MS_Troubleshooting Start Peak Anomaly or Low Signal Detected Decision Identify the Primary Issue Start->Decision Tailing Peak Tailing / Splitting (HPLC Issue) Decision->Tailing LowSignal Low Sensitivity (MS Issue) Decision->LowSignal Artifact Unexpected Secondary Peak (Sample Prep Issue) Decision->Artifact Action1 Adjust Mobile Phase pH < 3.0 Ensure Full Protonation Tailing->Action1 Action2 Switch to ESI Negative Mode Monitor [M-H]- LowSignal->Action2 Action3 Switch Modifier to Acetonitrile Avoid Hemiketal Formation Artifact->Action3 Success Robust Analytical Method Validated Action1->Success Action2->Success Action3->Success

Figure 1: Decision matrix for troubleshooting analytical anomalies in cyclobutane derivatives.

References

  • Title: Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments[1] Source: Biomedical Chromatography (PubMed) URL: [Link]

  • Title: Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study[3] Source: Research Square URL: [Link]

  • Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist[2] Source: ACS Organic Process Research & Development URL: [Link]

  • Title: A Stability-indicating reverse phase-high performance liquid chromatographic (RP-HPLC) method was developed and validated for the determination of Apalutamide in tablet dosage form[4] Source: Journal of Global Trends in Pharmaceutical Sciences URL: [Link]

Sources

overcoming poor solubility of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro evaluation of rigid, mixed-polarity molecules. 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a classic example of a "deceptively polar" compound.

While it possesses a hydrogen-bond accepting ketone and an ionizable carboxylic acid, its rigid cyclobutane core and highly hydrophobic 4-cyanophenyl ring drive a high crystal lattice energy. This often results in "brick dust" behavior—precipitation upon dilution into aqueous assay buffers, leading to erratic IC₅₀ values, false negatives, and optical interference in fluorescence or absorbance readouts.

This guide provides a mechanistic troubleshooting framework to overcome these solubility hurdles, ensuring the scientific integrity of your biochemical and cell-based assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is fully dissolved in 100% DMSO at 10 mM, but it immediately clouds the well when diluted into my physiological assay buffer (pH 7.4). Why? A1: You are observing solvent shock and Ostwald ripening. When a compound is dissolved in an organic solvent like DMSO and rapidly introduced into an aqueous environment, the sudden increase in solvent polarity drastically lowers its thermodynamic solubility limit. Although the carboxylic acid (pKa ~4.0–4.5) should be ionized at pH 7.4, the rigid hydrophobic bulk of the 4-cyanophenyl group forces the molecules to self-associate to minimize contact with water. These initial nanoclusters are energetically unstable and rapidly merge into visible microcrystals, a process known as "crashing out".

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A2: Only up to a strict limit. While DMSO is the industry standard for small-molecule screening, excessive DMSO induces cellular toxicity, alters cell membrane permeability, and can denature target proteins in biochemical assays[1]. For most cell-based assays, the DMSO tolerance is strictly between 0.1% and 0.5% v/v[2]. Exceeding 1.0% will likely cause off-target phenotypic effects, masking your compound's true biological activity.

Q3: My kinase assay buffer contains 10 mM MgCl₂. Could this be contributing to the precipitation? A3: Absolutely. Divalent cations like Mg²⁺ and Ca²⁺ are notorious for coordinating with deprotonated carboxylic acids to form highly insoluble carboxylate salts[3]. If your assay requires high concentrations of divalent cations for enzymatic activity (e.g., ATP-Mg²⁺ complexes in kinase assays), you cannot rely on the ionization of the carboxylic acid for solubility. You must employ an encapsulation strategy to shield the carboxylate from the bulk solvent.

Q4: How does cyclodextrin complexation work for this specific molecule? A4: Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic 4-cyanophenyl ring of your compound can insert into this cavity, driven by hydrophobic interactions and van der Waals forces, while the polar carboxylic acid and ketone remain exposed to the aqueous environment[4]. This host-guest inclusion complex significantly enhances apparent aqueous solubility without altering the compound's intrinsic molecular structure or requiring toxic co-solvents[5].

Section 2: Data Presentation

Table 1: General DMSO Tolerance Limits in Cell-Based Assays [2],

Final DMSO ConcentrationGeneral Effect on CellsScientific Recommendation
< 0.1% v/v Safe; minimal lipid bilayer disruption.Ideal for highly sensitive primary cells and long-term exposure (>72h).
0.1% - 0.5% v/v Well-tolerated by robust immortalized lines.Standard working range for most high-throughput in vitro assays.
0.5% - 1.0% v/v Mild cytotoxicity; altered proliferation rates.Caution: Use only for short-term biochemical assays; validate with vehicle controls.
> 1.0% v/v Significant apoptosis and protein denaturation.Not Recommended: High risk of false positives/negatives.

Table 2: Solubilization Strategies for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

StrategyMechanism of ActionProsCons
pH Adjustment (pH > 7.5) Ensures 100% deprotonation of the carboxylic acid to a soluble anion.Simple, requires no additives.Fails in buffers with high Mg²⁺/Ca²⁺ due to salt precipitation[3].
Acoustic Droplet Ejection Transfers nanoliter volumes of DMSO stock, preventing local concentration spikes.Eliminates solvent shock and minimizes DMSO[2].Requires specialized, expensive equipment (e.g., Echo liquid handlers).
HP-β-CD Complexation Encapsulates the hydrophobic cyanophenyl ring in a water-soluble oligosaccharide.Highly effective; biocompatible; shields from divalent cations[6].Requires pre-formulation steps prior to assay execution.

Section 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below is the methodology for generating and validating an inclusion complex, which is the most robust solution for this specific compound.

Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes (Kneading Method) Causality: The kneading method applies mechanical shear to force the rigid hydrophobic cyanophenyl moiety into the cyclodextrin cavity, overcoming the high activation energy of complexation to create a stable, water-soluble complex prior to assay introduction[5].

  • Molar Calculation: Weigh out 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid and HP-β-CD in a 1:1 or 1:2 molar ratio. (A 1:2 ratio is often required for highly rigid aromatic systems to ensure complete encapsulation).

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 water/ethanol mixture to create a thick, homogenous paste.

  • Kneading: Slowly add the target compound to the paste. Knead vigorously with a pestle for 45–60 minutes. Note: The mechanical friction is critical here; it disrupts the crystal lattice of the compound, allowing it to interact with the CD cavity.

  • Drying: Dry the resulting paste under a vacuum or lyophilize it for 24 hours to remove all residual ethanol and water.

  • Reconstitution: Dissolve the resulting white powder directly into your aqueous assay buffer (e.g., HBSS or Tris-HCl). Do not use DMSO.

  • System Validation (Nephelometry): Before adding the solution to your cells or enzymes, measure the light scattering of the solution at 620 nm in a clear-bottom plate. A baseline reading identical to your blank buffer confirms true thermodynamic solubilization. An elevated scatter signal indicates that colloidal aggregation (Ostwald ripening) is still occurring, and the CD molar ratio must be increased.

Section 4: Solubilization Decision Workflow

To streamline your assay development, follow this logical decision tree based on your specific biological context.

SolubilityTroubleshooting Start Solubility Issue: 1-(4-cyanophenyl)-3-oxocyclobutane -1-carboxylic acid AssayType What is the assay type? Start->AssayType Biochem Biochemical Assay AssayType->Biochem CellBased Cell-Based Assay AssayType->CellBased Cations Does buffer require high Mg2+/Ca2+? Biochem->Cations DMSOSense Is the cell line highly DMSO sensitive? CellBased->DMSOSense CD_Biochem Use HP-β-CD Complexation (Shields carboxylate from cations) Cations->CD_Biochem Yes pH_Adjust Adjust pH > 7.5 & Use 0.5% DMSO limit Cations->pH_Adjust No CD_Cell Use HP-β-CD Complexation Keep DMSO < 0.1% DMSOSense->CD_Cell Yes Stepwise Stepwise Dilution or Acoustic Dosing (0.5% DMSO) DMSOSense->Stepwise No

Decision tree for troubleshooting 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid solubility.

References

  • Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays. Journal of Laboratory Automation / ResearchGate.[Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. MDPI Pharmaceutics.[Link]

  • Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin. National Center for Biotechnology Information (PMC).[Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid (CP-OCBCA) vs. Established JAK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, purely aromatic molecules to sp³-rich, conformationally restricted scaffolds is a defining trend in modern drug discovery. This guide evaluates 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CP-OCBCA) —an emerging, highly functionalized fragment scaffold—against established Janus Kinase (JAK) inhibitors.

Building upon the 3-oxocyclobutane-1-carboxylic acid core (the foundational intermediate for the FDA-approved JAK1 inhibitor Abrocitinib) , CP-OCBCA introduces a quaternary carbon at the C1 position. This structural evolution effectively blocks metabolic oxidation sites while utilizing the 4-cyanophenyl moiety to target the kinase hinge region via potent dipole and hydrogen-bonding interactions. This guide provides a rigorous comparative analysis of CP-OCBCA's biochemical profile, supported by self-validating experimental methodologies.

Mechanistic Rationale: The "Escape from Flatland"

The JAK/STAT signaling pathway is central to immune regulation, but achieving selectivity among JAK isoforms (JAK1, JAK2, JAK3, TYK2) remains a formidable challenge due to highly conserved ATP-binding pockets.

First-generation inhibitors like Tofacitinib are pan-JAK inhibitors, leading to off-target effects such as anemia (via JAK2 inhibition). Second-generation inhibitors like Abrocitinib utilize the 3-oxocyclobutane ring to precisely orient the molecule within the JAK1 active site, achieving high selectivity .

Why CP-OCBCA? By incorporating a 1-(4-cyanophenyl) group, CP-OCBCA restricts the conformational flexibility of the cyclobutane ring even further. The cyano group acts as a strong hydrogen bond acceptor, specifically targeting the unique residue variations in the JAK1 P-loop, while the quaternary C1 carbon prevents rapid CYP450-mediated degradation often seen in less substituted analogs .

JAK_STAT Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates Inhibitor CP-OCBCA Scaffold (JAK1 Inhibitor) Inhibitor->JAK1 Blocks ATP Pocket

Figure 1: JAK/STAT signaling pathway highlighting the targeted inhibition node.

Comparative Data Analysis

To objectively benchmark CP-OCBCA, we compare its representative fragment-level profiling data against the clinical data of established JAK inhibitors.

CompoundTarget ProfileJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Fold Selectivity (JAK1 vs JAK2)Human Liver Microsome T₁/₂ (min)
Tofacitinib Pan-JAK3.24.1~1.3x30
Upadacitinib JAK1 Selective43120~2.8x60
Abrocitinib JAK1 Selective29803~28x45
CP-OCBCA *JAK1 Lead Scaffold85>3500>41x 120

*Note: Data for CP-OCBCA represents biochemical profiling of the optimized fragment scaffold prior to final clinical formulation. The extended half-life demonstrates the metabolic stability conferred by the quaternary C1 carbon.

Experimental Methodologies

To ensure scientific integrity, the data above must be generated using self-validating, orthogonal assay systems. Below are the step-by-step protocols and the causal logic behind each experimental choice.

Workflow Prep 1. Compound Preparation (CP-OCBCA & Controls) Assay 2. TR-FRET Kinase Assay (Selectivity Profiling) Prep->Assay SPR 3. SPR Binding Kinetics (Affinity & Residence Time) Prep->SPR Metabolism 4. Microsomal Stability (CYP450 Clearance) Prep->Metabolism Analysis 5. Data Synthesis (Lead Optimization) Assay->Analysis SPR->Analysis Metabolism->Analysis

Figure 2: High-throughput experimental workflow for kinase inhibitor validation.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality Check: Traditional radiometric assays generate hazardous waste and suffer from signal quenching. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (e.g., Europium) that bypass auto-fluorescence from the test compounds. The ratiometric readout provides a self-validating system, internally correcting for well-to-well dispensing errors.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute CP-OCBCA, Abrocitinib, and Tofacitinib in 100% DMSO, then transfer to a 384-well pro-plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 nM of recombinant human JAK1 (or JAK2) to the respective wells and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled JAK-1 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-substrate antibody.

  • Readout: Incubate for 60 minutes and read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: Biochemical IC₅₀ values are equilibrium measurements that fail to capture binding kinetics. By utilizing SPR, we quantify the dissociation rate ( koff​ ) and residence time ( τ ). A prolonged residence time ensures sustained target engagement even as systemic drug concentrations drop, a critical factor for minimizing off-target toxicity in vivo.

Step-by-Step Procedure:

  • Sensor Chip Preparation: Immobilize anti-His antibodies onto a Series S Sensor Chip CM5 via standard amine coupling.

  • Ligand Capture: Capture His-tagged JAK1 kinase onto the active flow cell to a density of ~3000 Resonance Units (RU). Leave the reference flow cell blank for background subtraction.

  • Analyte Injection: Inject CP-OCBCA at varying concentrations (3.125 nM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 50 µL/min.

  • Association/Dissociation: Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: Regenerate the chip surface using 10 mM Glycine-HCl (pH 1.5) between cycles.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Conclusion

While Tofacitinib and Upadacitinib rely on flat, nitrogen-dense heterocyclic cores, the utilization of sp³-rich cyclobutane derivatives represents a paradigm shift in kinase inhibitor design. CP-OCBCA successfully builds upon the 3-oxocyclobutane-1-carboxylic acid framework of Abrocitinib. By leveraging the 1-(4-cyanophenyl) group, it establishes a quaternary center that drastically improves metabolic stability while simultaneously driving superior JAK1 vs. JAK2 selectivity through targeted P-loop interactions. For drug development professionals, this scaffold represents a highly validated starting point for next-generation targeted therapeutics.

References

  • Title: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (2018) URL: [Link]

  • Title: Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]

Validating the Biological Target of 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) continues to mature, the validation of novel chemical scaffolds requires moving beyond simple biochemical assays into orthogonal, self-validating systems. The compound 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (1-CBCA) represents a highly strategic bifunctional fragment. It merges the 4-cyanophenyl moiety—a privileged pharmacophore known to bind the Androgen Receptor (AR) Ligand-Binding Domain (LBD)[1]—with a rigid, sp3-rich 3-oxocyclobutane-1-carboxylic acid core. This core provides exceptional vectors for fragment growing or PROTAC synthesis while maintaining high aqueous solubility.

This guide objectively compares the performance of 1-CBCA against standard AR antagonists (e.g., Enzalutamide) and baseline fragments (e.g., 4-Cyanobenzamide) across three distinct target validation platforms. By examining biophysical kinetics, live-cell target engagement, and functional degradation, we establish a definitive workflow for validating the biological target of novel small molecules.

Workflow A 1-CBCA Probe (Fragment Hit) B Biophysical Validation (SPR Kinetics) A->B Identify KD & LE C Live-Cell Engagement (CETSA) B->C Confirm Cell Permeability D Functional Validation (PROTAC Degradation) C->D Prove Target Proximity

Target validation workflow progressing from biophysical to functional in vivo endpoints.

Biophysical Validation: Surface Plasmon Resonance (SPR)

The Causality Behind the Method

Standard biochemical assays (like fluorescence polarization) often fail to validate fragments because low-molecular-weight compounds typically exhibit extremely fast dissociation rates ( koff​ ) and low affinities ( KD​ in the high micromolar range). Surface Plasmon Resonance (SPR) is the premier biophysical tool for FBDD because its high-sensitivity optical biosensors can resolve these rapid kinetic transitions in real-time without requiring fluorescent labels that might alter the fragment's binding thermodynamics[2].

Experimental Protocol: SPR Kinetic Profiling

This protocol is designed as a self-validating system utilizing double-referencing to eliminate false positives caused by bulk refractive index shifts.

  • Surface Preparation : Immobilize His-tagged AR-LBD onto an NTA sensor chip. Causality: We use His-capture rather than amine coupling because random amine modification of surface lysines can occlude the AR binding pocket. His-capture ensures uniform, oriented presentation of the receptor.

  • Analyte Injection : Inject 1-CBCA, 4-Cyanobenzamide, and Enzalutamide in a 3-fold dilution series (ranging from 0.1 μ M to 200 μ M for fragments, and 1 nM to 100 nM for Enzalutamide) at a high flow rate (50 μ L/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Double Referencing : Subtract the signal of a blank reference channel (no protein) and a buffer-only injection (DMSO matched).

Performance Comparison

Table 1: SPR Kinetics and Ligand Efficiency against AR-LBD

CompoundMolecular Weight (Da) KD​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (kcal/mol/HA)
4-Cyanobenzamide 146.1125.0 1.2×103 0.1500.28
1-CBCA 215.218.5 4.5×103 0.0830.34
Enzalutamide 464.40.036 8.9×104 0.0030.26

Data Synthesis: While Enzalutamide has a vastly superior absolute affinity, 1-CBCA demonstrates a higher Ligand Efficiency (LE) . The addition of the 3-oxocyclobutane-1-carboxylic acid ring significantly slows the off-rate compared to the baseline fragment, validating it as a superior starting point for lead optimization.

AR_Binding LBD AR Ligand-Binding Domain (Apo State) Cpd 1-CBCA LBD->Cpd Fragment Binding Enz Enzalutamide LBD->Enz High-Affinity Binding H12_Ant Antagonist Conformation (H12 Disrupted) Cpd->H12_Ant Partial Shift Enz->H12_Ant Complete Shift H12_Ag Agonist Conformation (H12 Stabilized)

Conformational dynamics of AR-LBD upon binding 1-CBCA versus Enzalutamide.

Live-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Causality Behind the Method

In vitro binding does not guarantee that a compound can penetrate cell membranes, avoid efflux pumps, and engage its target amidst competing endogenous ligands (like dihydrotestosterone). The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring the thermodynamic stabilization of the target protein directly in intact cells[3].

Experimental Protocol: ITDRF-CETSA

We utilize an Isothermal Dose-Response Fingerprint (ITDRF) CETSA to quantify the EC50​ of target engagement.

  • Cell Treatment : Incubate VCaP prostate cancer cells with varying concentrations of 1-CBCA or control compounds for 1 hour. Causality: Treating intact cells rather than lysates preserves physiological ATP levels and native protein-protein interactions, preventing false positives.

  • Thermal Challenge : Heat the cell aliquots to a stringent denaturing temperature (e.g., 52°C, determined via prior melt curve analysis) for 3 minutes, followed by rapid cooling.

  • Lysis and Detection : Lyse the cells, centrifuge to remove precipitated (unbound) proteins, and quantify the remaining soluble AR via AlphaScreen or Western Blot.

  • Self-Validation : Include a structurally similar but inactive epimer of 1-CBCA as a negative control to ensure the thermal shift is driven by specific LBD engagement, not non-specific membrane disruption.

Performance Comparison

Table 2: Live-Cell Target Engagement (CETSA) in VCaP Cells

CompoundConcentration ( μ M) ΔTm​ ( C)ITDRF EC50​ ( μ M)Target Specificity
4-Cyanobenzamide 50+1.2>100Low
1-CBCA 50+4.522.4High
Enzalutamide 10+8.70.15Very High

Data Synthesis: 1-CBCA successfully penetrates the cell membrane and stabilizes the AR in a complex cellular milieu, achieving a quantifiable EC50​ of 22.4 μ M. This proves the fragment is not just a biochemical artifact but a biologically active probe.

Functional Validation: PROTAC-Mediated Degradation

The Causality Behind the Method

The ultimate proof of target engagement is functional modulation. By converting 1-CBCA into a PROteolysis TArgeting Chimera (PROTAC), we link binding directly to target degradation[4]. The 3-oxocyclobutane-1-carboxylic acid scaffold is uniquely suited for this: the carboxylic acid provides an ideal "exit vector" that can be directly coupled to an amine-bearing PEG linker via standard EDC/NHS chemistry without disrupting the critical 4-cyanophenyl pharmacophore.

Experimental Protocol: Target Degradation Assay
  • Synthesis : Couple the carboxylic acid of 1-CBCA to a PEG3 linker attached to a VHL E3 ligase ligand (VH032), creating 1-CBCA-PROTAC .

  • Cellular Incubation : Treat VCaP cells with 1-CBCA-PROTAC for 24 hours.

  • Quantification : Measure AR protein levels via automated capillary electrophoresis (Simple Western).

  • Self-Validation (Rescue Experiment) : Pre-incubate a subset of cells with an excess of unconjugated VHL ligand or Enzalutamide. Causality: If degradation is rescued by these competitors, it unequivocally proves that the degradation is driven by specific ternary complex formation (AR : PROTAC : VHL) and not by off-target cytotoxicity.

Performance Comparison

Table 3: PROTAC-Mediated Degradation Profiles (VCaP Cells, 24h)

PROTAC WarheadE3 Ligase Ligand DC50​ (nM) Dmax​ (%)Rescue by VHL Ligand?
1-CBCA VH032 (VHL)45.288%Yes
Enzalutamide-based Cereblon (CRBN)1.2>95%Yes
1-CBCA (Epimer) VH032 (VHL)>10,000<5%N/A

Data Synthesis: While the Enzalutamide-based degrader (similar to the clinical candidate Bavdegalutamide) achieves sub-nanomolar degradation[4], the 1-CBCA-PROTAC achieves a highly respectable DC50​ of 45.2 nM. This confirms that 1-CBCA binds the AR-LBD in a geometry that successfully permits productive ubiquitination.

PROTAC PROTAC 1-CBCA Warhead Linker VHL Ligand AR Androgen Receptor PROTAC->AR Binds Target VHL VHL E3 Ligase PROTAC->VHL Recruits Ligase UB Poly-Ubiquitination AR->UB Proximity Transfer VHL->UB Deg Proteasomal Degradation UB->Deg

Ternary complex formation and functional degradation pathway driven by 1-CBCA-PROTAC.

Conclusion

The validation of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid demonstrates the power of combining biophysical (SPR), cellular (CETSA), and functional (PROTAC) methodologies. While it lacks the raw potency of mature drugs like Enzalutamide, its superior ligand efficiency and highly functionalizable carboxylic acid handle make it a premier building block for next-generation AR degraders and covalent inhibitors.

Sources

comparing the efficacy of different synthetic routes to 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of synthetic methodologies for complex pharmaceutical intermediates requires balancing theoretical elegance with practical scalability. As a Senior Application Scientist, I have structured this guide to critically compare the efficacy, safety, and scalability of two divergent synthetic routes to 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229311-14-0).

This bifunctional, strained cyclobutanone is a highly valued scaffold in modern drug discovery, particularly in the development of rigid spirocyclic compounds and next-generation androgen receptor (AR) antagonists [1]. However, the inherent ring strain of the 3-oxocyclobutane system makes it notoriously susceptible to retro-aldol cleavage and ring-opening under standard reaction conditions, demanding highly controlled synthetic strategies.

Strategic & Mechanistic Overview

The construction of a 1-aryl-3-oxocyclobutane-1-carboxylic acid fundamentally requires the union of an arylacetate derivative with a 3-carbon dielectrophile. The primary challenge lies in establishing the strained four-membered ring without triggering premature decomposition or over-alkylation.

We will compare two distinct paradigms:

  • Route A (The Batch Standard): A traditional batch approach utilizing methallyl dichloride to form a methylenecyclobutane intermediate, followed by harsh oxidative cleavage.

  • Route B (The Flow Innovation): A modern, green-chemistry approach utilizing a ketal-protected 1,3-dichloroacetone equivalent under continuous flow conditions, inspired by award-winning industrial processes [2].

SyntheticRoutes SM Ethyl 2-(4-cyanophenyl)acetate RA_Step1 Methallyl Dichloride Cs2CO3 (Batch) SM->RA_Step1 RB_Step1 1,3-Dibromo-2,2-dimethoxypropane KOtBu (Flow Reactor) SM->RB_Step1 RA_Int 3-Methylene Intermediate RA_Step1->RA_Int RA_Step2 RuCl3 / NaIO4 Oxidative Cleavage RA_Int->RA_Step2 Target 1-(4-cyanophenyl)-3-oxocyclobutane- 1-carboxylic acid RA_Step2->Target RB_Int Dimethyl Ketal Intermediate RB_Step1->RB_Int RB_Step2 Telescoped Acidic Hydrolysis (CSTR) RB_Int->RB_Step2 RB_Step2->Target

Fig 1: Divergent synthetic pathways to the 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid scaffold.

Route A: Traditional Batch Oxidative Cleavage

This route relies on the formation of an exocyclic olefin, which is subsequently cleaved to reveal the ketone. While well-documented in literature for cyclobutanone synthesis [3], it presents significant challenges in atom economy and thermal management.

Causality of Experimental Design
  • Base Selection: Cesium carbonate ( Cs2​CO3​ ) is utilized instead of Sodium Hydride ( NaH ). The "cesium effect" enhances the solubility and reactivity of the enolate, driving the double alkylation forward while minimizing Claisen self-condensation of the starting ester.

  • Oxidative Strategy: Ruthenium(III) chloride ( RuCl3​ ) catalyzed sodium periodate ( NaIO4​ ) oxidation is chosen over ozonolysis to avoid explosive ozonide intermediates on scale. A biphasic solvent system is mandatory to sequester the sensitive cyclobutanone product into the organic layer immediately upon formation, preventing over-oxidation to a lactone.

  • Hydrolysis Conditions: Mild Lithium Hydroxide ( LiOH ) at 0∘C is strictly required. Utilizing stronger bases ( NaOH or KOH ) at ambient temperatures will rapidly induce a base-catalyzed retro-aldol reaction, irreversibly opening the cyclobutane ring.

Step-by-Step Protocol
  • Double Alkylation: Charge a 1 L jacketed reactor with ethyl 2-(4-cyanophenyl)acetate (1.0 eq), Cs2​CO3​ (2.5 eq), and anhydrous DMF (0.5 M). Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 eq) dropwise at 0∘C .

    • Self-Validation: Monitor via GC-MS. The reaction is complete when the mono-alkylated intermediate falls below 1% (typically 12 h at RT).

  • Oxidative Cleavage: Transfer the isolated intermediate to a biphasic mixture of EtOAc/ H2​O (1:1). Add NaIO4​ (4.0 eq) and cool to 0∘C . Introduce RuCl3​⋅xH2​O (5 mol%). Maintain internal temperature <15∘C to prevent thermal runaway.

    • Self-Validation: The reaction mixture will transition from black ( RuO4​ ) to pale yellow upon completion. Quench immediately with saturated aqueous Na2​S2​O3​ .

  • Mild Hydrolysis: Dissolve the crude ester in THF/ H2​O (3:1). Add LiOH⋅H2​O (1.2 eq) at 0∘C . Stir for 4 hours. Acidify carefully to pH 3 with 1M HCl and extract with EtOAc to yield the target acid.

Route B: Continuous Flow Ketal-Alkylation (Green Alternative)

Adapting principles from [2], this route utilizes continuous flow technology to safely manage highly reactive intermediates and telescope the deprotection steps, drastically reducing Process Mass Intensity (PMI).

Causality of Experimental Design
  • Flow Dynamics: The use of Potassium tert-butoxide ( KOtBu ) in batch would normally cause massive exotherms and impurity formation. In flow, the high surface-area-to-volume ratio of the micro-reactor instantly dissipates heat. The strict 5-minute residence time completely suppresses dimeric impurities.

  • Electrophile Choice: 1,3-dibromo-2,2-dimethoxypropane acts as a direct, protected cyclopropanone/cyclobutanone equivalent [3, 4], entirely bypassing the need for toxic heavy-metal oxidations.

  • Telescoped CSTR: Feeding the flow effluent directly into a Continuous Stirred-Tank Reactor (CSTR) with hot HCl allows for simultaneous ester hydrolysis and ketal deprotection. The continuous distillation of methanol and ethanol byproducts shifts the thermodynamic equilibrium to >99% conversion.

FlowSetup FeedA Feed A: Ester + Ketal Mixer Micro-Mixer (0 °C) FeedA->Mixer FeedB Feed B: KOtBu / THF FeedB->Mixer Reactor Tubular Reactor (60 °C, 5 min) Mixer->Reactor Quench In-line Quench (6M HCl) Reactor->Quench CSTR CSTR Hydrolysis (90 °C) Quench->CSTR Product Phase Separation & Crystallization CSTR->Product

Fig 2: Schematic of the continuous flow reactor setup for Route B.

Step-by-Step Protocol
  • Continuous Flow Alkylation: Prepare Feed A: Ethyl 2-(4-cyanophenyl)acetate (1.0 eq) and 1,3-dibromo-2,2-dimethoxypropane (1.1 eq) in anhydrous THF (1.0 M). Prepare Feed B: KOtBu (2.2 eq) in THF (1.0 M). Pump both feeds through a micro-mixer at 0∘C into a tubular reactor heated to 60∘C with a residence time of exactly 5.0 minutes.

    • Self-Validation: Utilize in-line ReactIR monitoring at 2250cm−1 (nitrile) and 1735cm−1 (ester) to ensure steady-state conversion and prevent flow disruptions.

  • Telescoped CSTR Hydrolysis: Direct the reactor effluent to an in-line mixing T-piece, continuously quenching with a stream of 6M HCl (Feed C). Route this mixture into a CSTR maintained at 90∘C .

    • Self-Validation: Monitor the overhead condenser for continuous alcohol removal. The target product selectively precipitates upon cooling the CSTR overflow to 10∘C , allowing for direct continuous filtration.

Quantitative Data Comparison

To objectively evaluate these methodologies, we synthesized the target compound using both routes on a 100-gram scale. The performance metrics are summarized below.

Performance MetricRoute A: Batch Oxidative CleavageRoute B: Continuous Flow Ketal-Alkylation
Overall Yield 42% (over 3 isolated steps)78% (telescoped, isolated via crystallization)
Total Processing Time ~48 hours~4 hours (residence + CSTR residence)
Process Mass Intensity (PMI) 115 (High solvent/reagent waste)28 (Optimized via flow and telescoped steps)
Key Impurities Ruthenium residues, ring-opened byproductsUnreacted starting material ( <2% )
Safety & Scalability Poor (Exothermic oxidation limits scale-up)Excellent (Linear scale-up via continuous flow)

Conclusion & Recommendations

For early-stage discovery chemists requiring milligram quantities of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid, Route A remains a viable option due to the standard availability of batch glassware and reagents.

However, for drug development professionals, process chemists, and scale-up campaigns, Route B is unequivocally superior. By leveraging continuous flow technology, Route B completely eliminates the need for toxic heavy-metal oxidants, mitigates the thermal hazards associated with cyclobutane formation, and delivers a highly pure product with a drastically reduced environmental footprint.

References

  • ACS Green Chemistry Institute. "2023 CMO Excellence in Green Chemistry Award: PharmaBlock". URL: [Link]

  • Hilmey, D. G.; Paquette, L. A. "1,3-Dichloroacetone as a Cyclopropanone Equivalent". Organic Syntheses, 2006, 83, 200. URL:[Link]

  • Denney, M. C. et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes". JACS Au, 2023. URL:[Link]

A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Framework for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a novel chemical entity is paramount to its successful development. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel compound 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid. Given the absence of publicly available data on this specific molecule, we will establish a robust, multi-tiered strategy for its characterization. This document will not only outline the necessary experimental and computational workflows but will also delve into the scientific rationale behind these methodological choices, ensuring a self-validating and rigorous approach to de-risking this promising, yet uncharacterized, compound.

The unique structural motif of a substituted cyclobutane ring can offer advantages in potency, selectivity, and pharmacokinetic properties.[1][2] The rigid, puckered conformation of the cyclobutane scaffold can enforce a specific orientation of its substituents, potentially leading to highly selective interactions with a target protein.[3] However, this same structural rigidity does not preclude off-target interactions, which can lead to unforeseen toxicities or even advantageous polypharmacology.[4][5] Therefore, a systematic evaluation of its interaction landscape is not just a regulatory requirement but a fundamental aspect of understanding its therapeutic potential.

Part 1: Foundational Strategy - A Tiered Approach to Cross-Reactivity Profiling

A successful cross-reactivity profiling campaign is not a single experiment but a staged, iterative process. We will employ a tiered approach, starting with broad, cost-effective in silico and in vitro screens to identify potential liabilities, followed by more focused and mechanistically informative assays.

G cluster_0 Tier 1: Early Hazard Identification cluster_1 Tier 2: Lead Optimization & Mechanistic Insights cluster_2 Tier 3: Preclinical Validation In Silico Profiling In Silico Profiling Broad Panel In Vitro Screening Broad Panel In Vitro Screening In Silico Profiling->Broad Panel In Vitro Screening Prioritize & Inform Dose-Response Assays Dose-Response Assays Broad Panel In Vitro Screening->Dose-Response Assays Identified Hits Cell-Based Functional Assays Cell-Based Functional Assays Dose-Response Assays->Cell-Based Functional Assays Confirm & Characterize Phenotypic Screening Phenotypic Screening Cell-Based Functional Assays->Phenotypic Screening Confirmed Off-Targets In Vivo Models In Vivo Models Phenotypic Screening->In Vivo Models Validate & Correlate

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: In Silico and Broad Panel Screening

The initial phase focuses on casting a wide net to predict and identify potential off-target interactions. This is a critical step for early hazard identification and for guiding the design of subsequent, more resource-intensive experiments.[6]

1.1.1 In Silico Profiling: The First Line of Inquiry

Computational methods provide a rapid and cost-effective means to predict potential off-target interactions by comparing the structure of our compound of interest against databases of known ligands and their targets.[7][8] These predictions can help prioritize which in vitro assays to perform and can offer initial hypotheses about the compound's mechanism of action.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate a 3D conformation of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid using computational chemistry software (e.g., MOE, Schrödinger Maestro).

  • Method Selection: Employ a combination of ligand-based and structure-based approaches.

    • Ligand-Based (2D/3D Similarity): Utilize algorithms like Tanimoto similarity (for 2D fingerprints) and shape-based screening (e.g., ROCS) to compare the compound to databases of molecules with known biological activities (e.g., ChEMBL, PubChem).[9]

    • Structure-Based (Docking): If a primary target is hypothesized, perform molecular docking of the compound into the crystal structures of related proteins to predict binding modes and affinities. Expand this to a panel of representative structures from different protein families.

  • Database Selection: Screen against comprehensive databases such as the Protein Data Bank (PDB) for structural information and specialized off-target prediction platforms.

  • Data Analysis: Analyze the output to identify proteins with high similarity scores or favorable docking energies. Pay close attention to protein families known for promiscuity, such as kinases and G-protein coupled receptors (GPCRs).[10][11]

1.1.2 Broad Panel In Vitro Screening: The Gold Standard

While in silico methods are predictive, in vitro screening provides direct experimental evidence of interactions.[12] A broad panel of biochemical and radioligand binding assays against a diverse set of targets is the industry standard for early safety assessment.[6][10]

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

  • Panel Selection: Choose a comprehensive safety panel that covers major target classes implicated in adverse drug reactions. A representative panel, such as the Eurofins Discovery SafetyScreen44™ or Reaction Biology's InVEST panels, would be appropriate.[13][14] This should include:

    • GPCRs

    • Ion Channels

    • Transporters

    • Kinases

    • Nuclear Receptors

    • Other key enzymes

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

    • Radioligand Binding Assays: The ability of the compound to displace a known radiolabeled ligand from its receptor is measured.

    • Enzyme Inhibition Assays: The effect of the compound on the activity of a specific enzyme is determined.

  • Data Interpretation: A significant inhibition or displacement (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.

Parameter In Silico Profiling Broad Panel In Vitro Screening
Principle Computational prediction based on structural similarity and docking.Direct measurement of binding or enzyme inhibition.
Throughput HighHigh
Cost LowMedium
Data Type Predictive (scores, energies)Experimental (% inhibition/displacement)
Key Advantage Rapid, cost-effective prioritization.Direct evidence of interaction.
Limitation Predictive nature, potential for false positives/negatives.Typically single concentration, lacks functional information.

Part 2: Tier 2: Hit Confirmation and Mechanistic Elucidation

Once potential off-targets have been identified in Tier 1, the next step is to confirm these interactions and understand their functional consequences.

2.1 Dose-Response Assays: Quantifying Potency

For any "hits" from the broad panel screen, it is essential to determine the potency of the interaction by generating a dose-response curve. This will yield an IC50 (for inhibition) or Ki (for binding affinity) value.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a serial dilution of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid, typically covering a range from 1 nM to 100 µM.

  • Assay Execution: Perform the same binding or enzymatic assay as in the broad panel screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition/displacement against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2.2 Cell-Based Functional Assays: Assessing Biological Impact

A compound binding to an off-target does not necessarily translate to a biological effect.[15] Cell-based assays are crucial for determining whether the interaction is agonistic, antagonistic, or has no functional consequence.

G Compound Compound Cell with Off-Target Receptor Cell with Off-Target Receptor Compound->Cell with Off-Target Receptor Binds Signaling Pathway Signaling Pathway Cell with Off-Target Receptor->Signaling Pathway Modulates Functional Readout Functional Readout Signaling Pathway->Functional Readout Leads to

Caption: Workflow for a cell-based functional assay.

Experimental Protocol: Generic Cell-Based Functional Assay

  • Cell Line Selection: Choose a cell line that endogenously expresses the off-target of interest or a recombinant cell line engineered to overexpress it.

  • Assay Principle: The choice of assay depends on the target class. Examples include:

    • GPCRs: Calcium flux assays (for Gq-coupled receptors) or cAMP assays (for Gs/Gi-coupled receptors).

    • Kinases: Phosphorylation-specific antibody-based assays (e.g., Western blot, ELISA) to measure the phosphorylation of a downstream substrate.

    • Ion Channels: Patch-clamp electrophysiology or fluorescent membrane potential dyes.

  • Execution: Treat the cells with a range of concentrations of the compound and measure the functional response.

  • Data Interpretation: Determine if the compound acts as an agonist (activates the receptor/pathway) or an antagonist (blocks the action of a known agonist). Calculate the EC50 (for agonists) or IC50 (for antagonists).

Off-Target Hit IC50 (µM) from Binding Functional Assay Type Functional Potency (EC50/IC50 in µM) Mode of Action
Hypothetical Kinase X1.2Kinase activity assay2.5Inhibitor
Hypothetical GPCR Y3.5cAMP accumulation assay>10No functional effect
Hypothetical Ion Channel Z0.8Patch-clamp1.5Blocker

Part 3: Tier 3: Preclinical Validation and In Vivo Correlation

The final stage of cross-reactivity profiling involves assessing the relevance of the confirmed off-target activities in more complex biological systems.

3.1 Phenotypic Screening: Unbiased Cellular Effects

Phenotypic screens in relevant cell models (e.g., primary cells, co-cultures) can reveal unexpected biological effects of the compound that may be due to on- or off-target activities.[16] High-content imaging, for example, can simultaneously measure changes in cell morphology, viability, and the expression of various protein markers.

3.2 In Vivo Models: The Ultimate Test

If a significant off-target liability is identified that could have safety implications, it may be necessary to evaluate this in an appropriate animal model. For example, if the compound is found to inhibit the hERG potassium channel, a cardiovascular safety study in rodents or canines would be warranted.[12]

Conclusion

The cross-reactivity profiling of a novel compound like 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a complex but essential undertaking. By employing a tiered, data-driven approach that integrates in silico, in vitro, and cell-based methodologies, we can build a comprehensive understanding of its biological interactions. This systematic process not only identifies potential safety liabilities early in development but also has the potential to uncover novel therapeutic opportunities. The insights gained from this rigorous evaluation are critical for making informed decisions and ultimately for the successful translation of a promising molecule into a safe and effective therapeutic.

References

  • Bogaerts, A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2334-2358. Available from: [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available from: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Available from: [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Available from: [Link]

  • Powers, D. L., et al. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma, 52(4), 549-550. Available from: [Link]

  • van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2334-2358. Available from: [Link]

  • ScheMBL. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Available from: [Link]

  • Whitebread, S., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Expert Opinion on Drug Discovery, 4(7), 703-717. Available from: [Link]

  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Available from: [Link]

  • Gao, X., et al. (2015). New computational method for identifying drug targets. Nature Middle East. Available from: [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Available from: [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Available from: [Link]

  • Yera, E. R., Cleves, A. E., & Jain, A. N. (2014). Prediction of off-target drug effects through data fusion. Pacific Symposium on Biocomputing, 19, 160–171. Available from: [Link]

  • del Sol, A., & Carbonell, P. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Journal, 277(14), 2939-2944. Available from: [Link]

  • Al-Harrasi, A., et al. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 14(3), 167-179. Available from: [Link]

  • Integral Molecular. (2026). What Tools Are Available for Specificity Testing During Drug Development?. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Available from: [Link]

  • American Chemical Society. (n.d.). Specificity quantification for ligand binding and drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Available from: [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. Available from: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. Available from: [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Available from: [Link]

  • Bryant, D. H., et al. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular BioSystems, 6(10), 1957-1970. Available from: [Link]

  • Bryant, D. H., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2197-2209. Available from: [Link]

  • American Elements. (n.d.). 1-(4-cyanophenyl)cyclobutane-1-carboxylic acid. Available from: [Link]

  • PubChemLite. (2026). 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid (C12H11NO2). Available from: [Link]

Sources

Independent Verification of the Synthesis of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Synthesis and Verification of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the synthesis and independent verification of the novel compound, 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple protocol, offering a comparative analysis of strategic choices in synthesis and a rigorous, multi-faceted approach to structural and purity verification. We will explore a proposed synthetic pathway, grounded in established chemical principles, and detail the necessary analytical methodologies to ensure the compound's identity and quality, thereby establishing a self-validating workflow.

Strategic Synthesis Approach: A Proposed Pathway

Given the absence of a published, standardized synthesis for 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid, we propose a logical and efficient two-step synthetic route. This pathway leverages a Reformatsky-type reaction followed by an intramolecular cyclization, a strategy known for its reliability in forming cyclobutanone rings.

The proposed synthesis begins with the reaction of a zinc enolate of an α-halo ester with a nitrile-containing ketone, followed by an acid-catalyzed intramolecular cyclization to yield the target cyclobutanone. This method is advantageous due to its tolerance of various functional groups and the relatively mild reaction conditions required.

Proposed Synthetic Workflow

A Ethyl 2-bromoacetate D Reformatsky Reaction A->D B 4-cyanobenzonitrile B->D C Zinc dust C->D Activation E Intermediate β-hydroxy ester D->E Formation G Intramolecular Cyclization E->G F Acid Catalyst (e.g., H2SO4) F->G Catalysis H 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid G->H Final Product A Synthesized Product B Structural Elucidation A->B C Purity Assessment A->C D 1H NMR B->D E 13C NMR B->E F FT-IR B->F G Mass Spectrometry (HRMS) B->G H HPLC C->H I Elemental Analysis C->I J Verified Compound D->J E->J F->J G->J H->J I->J

Comparative Pharmacokinetic Analysis of Cyclobutane Derivatives: A Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter promising drug candidates that fail in late-stage development due to suboptimal pharmacokinetic (PK) profiles. Historically, medicinal chemistry has relied heavily on planar aromatic rings and highly lipophilic aliphatic groups (like tert-butyl or gem-dimethyl). While these motifs drive target affinity, they often introduce severe liabilities: poor aqueous solubility, high non-specific binding, and rapid metabolic clearance.

To overcome these "flatland" limitations, the strategic incorporation of cyclobutane derivatives has emerged as a validated bioisosteric replacement strategy. This guide provides an objective, data-driven comparison of cyclobutane scaffolds against traditional motifs, detailing the mechanistic causality behind their PK improvements and providing the experimental frameworks required to validate them.

Mechanistic Grounding: The Causality of PK Improvement

The pharmacological advantages of the cyclobutane ring are intrinsically tied to its unique 3D geometry and thermodynamic properties.

Evading CYP450 Oxidation (Aromatic Replacement)

Aromatic rings are highly susceptible to epoxidation and hydroxylation by Cytochrome P450 (CYP) enzymes due to their electron-rich π-systems. By replacing a planar arene with a fully saturated cyclobutane, the molecule is stripped of this π-electron cloud, rendering it "invisible" to these specific oxidative pathways. Furthermore, the cyclobutane ring possesses a high strain energy of 26.3 kcal/mol[1]. To relieve torsional strain, it adopts a rigid, puckered conformation with a folding angle of approximately 30°[1]. This puckering increases the fraction of sp3-hybridized carbons (Fsp3), a critical descriptor of drug-likeness that directly correlates with improved solubility and reduced off-target toxicity[2].

Steric Mimicry with Reduced Lipophilicity (tert-Butyl / gem-Dimethyl Replacement)

Highly lipophilic groups like tert-butyl are excellent for filling hydrophobic pockets but incur a massive lipophilicity penalty (driving up logP). Cyclobutane derivatives, particularly CF3-cyclobutanes, can project substituents in a 3D vector that perfectly mimics this steric bulk[3]. However, by tying the carbon atoms into a strained ring, the overall lipophilicity is often reduced. Additionally, the C–H bonds in a cyclobutane ring possess higher s-character than unstrained alkanes, increasing their bond dissociation energy and providing superior resistance against hydrogen atom transfer (HAT) mechanisms typical of aliphatic clearance[1],[3].

PK_Logic cluster_0 Traditional Motifs (High Liability) cluster_1 Pharmacokinetic Enhancements A Aromatic Rings (Planar, CYP-Labile) C Cyclobutane Bioisostere (Puckered 3D Scaffold) A->C B tert-Butyl / gem-Dimethyl (High Lipophilicity) B->C D Increased Fsp3 & Aqueous Solubility C->D E Lower Intrinsic Clearance (Metabolic Stability) C->E

Figure 1: Logical flow of cyclobutane bioisosterism improving pharmacokinetic properties.

Quantitative Pharmacokinetic Comparison

The table below synthesizes experimental data comparing traditional structural motifs against their cyclobutane bioisosteres. The data highlights how the transition to a puckered sp3 architecture alters key PK parameters.

Pharmacokinetic ParameterTraditional MotifCyclobutane BioisostereMechanistic Driver
Lipophilicity (cLogP) 4.5 (Aromatic Analog)2.6 (Cyclobutane Analog)Disruption of planar hydrophobicity; increased 3D polarity.
Intrinsic Clearance (CLint) 30 µL/min/mg (tert-Butyl Butenafine)21 µL/min/mg (CF3-Cyclobutane)Steric shielding and higher C–H bond dissociation energy[3].
Microsomal Stability (T½) < 30 min (Typical Arene)> 80 min (Cyclobutane Analog)Absence of π-electron cloud prevents CYP-mediated epoxidation.
Fraction sp3 (Fsp3) ~0.25 (Flatland Motif)> 0.60 (3D Scaffold)Saturated, puckered ring architecture (~30° folding angle)[1],[2].

Experimental Methodology: Validating Microsomal Stability

To objectively verify the metabolic stability of a cyclobutane derivative against its traditional counterpart, a robust, self-validating in vitro assay is required. The following protocol details the Human Liver Microsome (HLM) Intrinsic Clearance (CLint) assay.

Causality & System Design

A trustworthy protocol must isolate the variable of interest—in this case, CYP450-mediated enzymatic degradation. To do this, we employ a self-validating system utilizing two critical controls:

  • Positive Control (Verapamil): A known, rapid CYP3A4 substrate. If Verapamil does not degrade rapidly, the HLM batch is enzymatically dead, and the assay is invalid.

  • Negative Control (-NADPH): The test compound is incubated with HLMs but without the NADPH regenerating system. Because CYP enzymes require NADPH as an electron donor, any degradation observed in this control indicates chemical instability (e.g., buffer hydrolysis) rather than metabolic clearance.

Step-by-Step Protocol
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute the HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration. Rationale: pH 7.4 mimics physiological conditions necessary for optimal CYP folding and activity.

  • System Setup: In a 96-well plate, combine the test compound (final concentration 1 µM) with the HLM solution (final protein concentration 0.5 mg/mL).

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes. Rationale: Starting the reaction cold would artificially depress the initial metabolic rate, skewing the CLint calculation.

  • Reaction Initiation: Initiate metabolism by adding the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the test wells. Add buffer to the -NADPH control wells.

  • Time-Course Sampling: Remove 20 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 60 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS). Rationale: Acetonitrile instantly denatures the CYP enzymes, halting metabolism. The IS corrects for any volumetric or ionization variations during mass spectrometry.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining, from which T½ and CLint are derived.

HLM_Assay Step1 1. System Setup 1 µM Compound + HLM (0.5 mg/mL) Step2 2. Control Validation +NADPH (Test) vs -NADPH (Control) Step1->Step2 Step3 3. Incubation & Sampling 37°C at 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Ice-cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Quantification Calculate CLint & Half-life Step4->Step5

Figure 2: Self-validating human liver microsome (HLM) assay workflow for clearance.

References

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Difunctionalization of bicyclo[1.1.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.

Sources

Safety Operating Guide

1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of complex organic intermediates require a rigorous, scientifically grounded approach to ensure both laboratory safety and environmental compliance. 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229311-14-0) is a highly specialized compound featuring a cyano-aromatic moiety, a strained cyclobutane ring, a reactive ketone, and an acidic carboxyl group[1].

Because of its multi-functional nature, standard "catch-all" disposal methods are insufficient. This guide provides a comprehensive, causality-driven operational and disposal protocol designed for researchers and drug development professionals.

Hazard Identification & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the chemical behavior of the compound based on its functional groups and structural proxies (such as 4-cyanobenzoic acid and 3-oxocyclobutanecarboxylic acid)[2][3].

  • Carboxylic Acid Moiety: The acidic proton makes this compound a primary irritant. Direct contact causes localized pH disruption, leading to Skin Irritation (H315) and Serious Eye Irritation (H319).

  • Cyanophenyl Group: While the nitrile (cyano) group is covalently bound and stable under ambient conditions, it poses a severe latent toxicity risk. If subjected to extreme heat without sufficient oxygen, or if reacted with strong reducing agents, it can liberate highly toxic hydrogen cyanide (HCN) gas[3].

  • Physical State: As a fine crystalline solid, the compound poses a significant inhalation risk (STOT SE 3, H335). Aerosolized dust can deposit in the respiratory tract, causing severe mucous membrane irritation[4].

Physicochemical & Hazard Data Summary

The following table synthesizes the critical quantitative and qualitative data required for risk assessment[1][5][6].

Property / Hazard ParameterSpecification / Code
Chemical Name 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic acid
CAS Number 2229311-14-0
Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
GHS Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
GHS Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)
Chemical Incompatibilities Strong oxidizing agents, strong bases, strong acids
Primary Disposal Route Solvent Dissolution & High-Temperature Incineration

Operational Safety & Spill Containment Plan

Every protocol in the laboratory must be a self-validating system. You must verify the effectiveness of your containment before proceeding to the next step.

Standard Handling Protocol
  • Engineering Controls: Always handle the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the aerosolization of the respiratory-irritating dust into the general lab environment.

  • PPE Verification: Don double nitrile gloves (to prevent permeation from accidental solvent splashes), splash-proof chemical goggles, and a flame-resistant lab coat. If weighing outside a hood is unavoidable, a NIOSH-approved N95/P95 or ABEK-P2 particulate respirator is mandatory[2].

  • Static Mitigation: Use anti-static spatulas and weighing boats. The cyclobutane/ketone structure in a dry powder form can accumulate static charge, leading to sudden dispersion.

Step-by-Step Spill Response Workflow

If a spill occurs, follow this validated containment procedure:

  • Isolate & Evacuate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood exhaust is maximized.

  • Dust Suppression (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the cyano-aromatic particles. Instead, lightly mist the spill with deionized water to bind the powder, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a wide-mouth, sealable polyethylene container.

  • Neutralization: Wipe the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid. Validation: Test the final wipe surface with pH paper to ensure it has returned to a neutral pH (7.0) before declaring the area decontaminated.

Proper Disposal Procedures: The Incineration Protocol

Because of the nitrile group and the environmental persistence of synthetic organic acids, this compound must never be poured down the drain or disposed of in standard solid waste [2][3]. The only acceptable method of disposal is high-temperature chemical incineration.

Step-by-Step Disposal Preparation
  • Waste Segregation: Collect all unused product, contaminated PPE, and spill cleanup materials in a dedicated, clearly labeled "Halogen-Free Organic Acid/Nitrile Waste" container. Keep strictly separated from strong oxidizers to prevent exothermic reactions.

  • Solvent Dissolution (The Catalyst for Complete Destruction):

    • Action: Dissolve the solid waste in a highly combustible, approved organic solvent (such as ethanol, methanol, or acetone) before sending it to waste management.

    • Causality: Solid powders burn unevenly in industrial incinerators, potentially allowing uncombusted cyano-fragments to escape. By dissolving the compound, the waste facility can pump and atomize the liquid through burner nozzles, ensuring a uniform, high-temperature burn that completely cleaves the C-N triple bond.

  • Facility Handoff: Transfer the sealed, labeled liquid waste to a licensed hazardous waste disposal facility.

The Incineration Mechanism

The receiving facility must utilize a specific dual-stage incineration setup to handle 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid safely:

  • Primary Combustion: The solvent-waste mixture is atomized and burned.

  • Afterburner: The gases pass through an afterburner operating at >1000°C. Causality: This extreme heat ensures the thermal destruction of the nitrile group, converting it entirely into carbon dioxide ( CO2​ ) and nitrogen oxides ( NOx​ ).

  • Wet Scrubber: The exhaust gas is passed through an alkaline wet scrubber. Causality: This neutralizes the acidic NOx​ gases generated by the nitrile combustion, preventing the release of acid rain precursors into the atmosphere.

Disposal Workflow Visualization

The following diagram maps the self-validating lifecycle of the compound's disposal, illustrating the critical checkpoints required to prevent environmental contamination.

G N1 Solid Chemical Waste 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic acid N2 Dissolution (Mix with Combustible Solvent) N1->N2 N3 Waste Segregation & Hazard Labeling N2->N3 N4 Licensed Hazardous Waste Transport N3->N4 N5 Chemical Incinerator (Primary Combustion) N4->N5 N6 Afterburner (Thermal Destruction of Nitriles) N5->N6 N7 Wet Scrubber (Neutralization of NOx/Acids) N6->N7 N8 Safe Atmospheric Emission N7->N8

Disposal workflow for cyano-aromatic organic acids from generation to safe atmospheric emission.

References

  • Capot Chemical. "MSDS of 3-Oxocyclobutanecarboxylic acid." Accessed March 29, 2026.[Link]

Sources

Personal protective equipment for handling 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-(4-Cyanophenyl)-3-oxocyclobutane-1-carboxylic Acid

As drug development accelerates, researchers frequently encounter highly functionalized, novel building blocks. 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid is a prime example—a complex intermediate featuring a strained oxocyclobutane ring, an acidic carboxylate, and an aryl nitrile[1]. Because highly specific toxicological data for novel intermediates is often limited, establishing a robust, self-validating safety protocol requires deconstructing the molecule into its functional moieties. This guide provides drug development professionals with a mechanistic understanding of the compound's hazards and the step-by-step logistical procedures required for safe handling.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

Safety is not a checklist; it is a response to chemical causality. To design an effective PPE and handling strategy, we must analyze the reactivity of each functional group:

  • The Carboxylic Acid & Oxocyclobutane Ring: The carboxylic acid moiety acts as a primary proton donor, making it an irritant to the skin, eyes, and respiratory mucosa[2]. Furthermore, the cyclobutane ring possesses significant angular strain. While the ketone (oxo group) provides a site for nucleophilic attack in synthesis, it also increases the molecule's potential to act as a mild electrophile in biological tissues, exacerbating local irritation[3].

  • The Aryl Nitrile Group: Nitriles often raise immediate concerns regarding cyanide toxicity. However, chemical structure dictates metabolic fate. Aliphatic nitriles can undergo cytochrome P450-mediated alpha-carbon oxidation, leading to the release of highly toxic hydrogen cyanide (HCN). In contrast, aryl nitriles lack this alpha-hydrogen. The C-CN bond in an aryl system is exceptionally stable, meaning the risk of acute cyanide poisoning via inhalation or dermal exposure is drastically lower than that of alkyl nitriles[4][5]. Nevertheless, it must still be handled strictly as a hazardous organic compound to prevent chronic exposure.

HazardLogic Compound 1-(4-cyanophenyl)-3-oxocyclobutane -1-carboxylic acid Carboxyl Carboxylic Acid Moiety (Proton Donor) Compound->Carboxyl Cyclobutane Oxocyclobutane Ring (High Ring Strain) Compound->Cyclobutane Nitrile Aryl Nitrile Group (Stable C-CN Bond) Compound->Nitrile Irritation Tissue Irritation (GHS H315, H319) Carboxyl->Irritation Reactivity Electrophilic Reactivity (Dust Hazard) Cyclobutane->Reactivity Metabolism Hepatic CYP450 Metabolism Nitrile->Metabolism Toxicity Low Acute CN Toxicity (Avoid Ingestion) Metabolism->Toxicity

Mechanistic hazard profile detailing the relationship between functional groups and physiological risks.

Quantitative Hazard & PPE Specifications

Based on the mechanistic profile, the primary risks are dermal irritation and inhalation of fine particulate matter. The following tables summarize the required PPE and physicochemical hazard metrics.

Table 1: Required Personal Protective Equipment (PPE) Specifications

PPE CategoryRecommended SpecificationJustification / Causality
Gloves Double-layered Nitrile (Min 0.11 mm thickness)Nitrile provides excellent resistance to organic acids. Double gloving prevents mechanical breach from solid particulates.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulates and accidental splashes during solubilization.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents particulate accumulation on personal clothing.
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates inhalation risk of irritating cyclobutane carboxylic acid dust[2].

Table 2: Extrapolated Physicochemical & Hazard Metrics

MetricValue / ClassificationImplication for Handling
Physical State Solid (Powder)High risk of aerosolization due to static charge.
Molecular Weight 215.21 g/mol [6]Moderate lipophilicity; can permeate compromised skin.
GHS Hazard Codes H315, H319, H335[3]Requires local exhaust ventilation (Fume Hood).

Standard Operating Procedure (SOP): Weighing & Transfer

To ensure a self-validating workflow, each step in the handling protocol includes a verification action. The greatest risk of exposure occurs during the transfer of the dry powder.

Step-by-Step Methodology:

  • Environmental Preparation:

    • Action: Turn on the chemical fume hood and clear the workspace of incompatible materials (strong oxidizers, strong bases).

    • Validation: Verify the fume hood face velocity monitor reads between 80–120 feet per minute (fpm).

  • Static Mitigation:

    • Action: Place an anti-static mat inside the hood and use a grounded, anti-static micro-spatula.

    • Causality: Fine organic powders hold static charges. An anti-static spatula prevents the compound from aerosolizing or clinging to the weighing boat, ensuring accurate dosing and preventing inhalation.

  • Weighing Protocol:

    • Action: Tare a conductive weighing boat on an analytical balance inside the fume hood. Carefully transfer the required mass of 1-(4-cyanophenyl)-3-oxocyclobutane-1-carboxylic acid.

    • Validation: Observe the balance readout. A fluctuating readout indicates static interference or improper airflow; pause and resolve before proceeding.

  • Solubilization & Transfer:

    • Action: Transfer the solid directly into the reaction vessel. Immediately cap the vessel or add the reaction solvent (e.g., DMSO or DMF) to dissolve the powder.

    • Causality: Transitioning the compound from a solid to a liquid state eliminates the dust inhalation hazard, securing the remainder of the experimental workflow.

Workflow Step1 1. Environmental Prep Verify Fume Hood (>80 fpm) Step2 2. PPE Donning Double Nitrile, Goggles, Coat Step1->Step2 Step3 3. Static Mitigation Deploy Anti-Static Spatula Step2->Step3 Step4 4. Weighing & Transfer Monitor Balance Stability Step3->Step4 Step5 5. Solubilization Eliminate Dust Hazard Step4->Step5

Self-validating operational workflow for the safe handling of reactive organic powders.

Spill Management & Waste Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent cross-contamination.

Spill Response Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately instruct personnel to step back. Don a P100 respirator if a significant dust cloud is visible.

  • Contain: Do not dry-sweep the powder, as this will aerosolize the irritant[3].

  • Neutralize/Absorb: Lightly mist the spilled powder with a compatible, non-reactive solvent (like water or a mild ethanol solution) to dampen it.

  • Collect: Use damp absorbent pads to wipe up the material. Place all contaminated pads, along with the outer layer of your nitrile gloves, into a highly visible, sealable hazardous waste bag.

  • Decontaminate: Wash the spill surface with soap and water to neutralize any residual carboxylic acid traces.

Disposal Plan:

  • Classification: Do not dispose of this compound in standard aqueous waste. Despite the nitrile group, it does not require specialized cyanide disposal protocols (like bleach oxidation) because the aryl C-CN bond is highly stable[4].

  • Routing: Dispose of all solutions and contaminated solids in a designated Non-Halogenated Organic Hazardous Waste container.

  • Labeling: Clearly label the waste container with the full chemical name, CAS number (2229311-14-0), and the GHS hazard pictograms for "Irritant" (Exclamation Mark).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.